(3-Bromocyclopentyl)methylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-bromocyclopentyl)methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKSPIAEYIRCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (3-Bromocyclopentyl)methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of a proposed synthesis and detailed characterization of the novel compound, (3-Bromocyclopentyl)methylbenzene. Due to the absence of this compound in existing chemical literature, this guide outlines a plausible synthetic pathway leveraging established organic chemistry principles, including a Friedel-Crafts acylation, a Clemmensen reduction, and a free-radical bromination. Furthermore, this whitepaper presents the expected analytical data from key characterization techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, hypothetical experimental protocols are provided to guide researchers in the practical execution of the synthesis and subsequent structural elucidation. The information is structured to be a valuable resource for researchers in synthetic organic chemistry and drug development who may be interested in novel halogenated alkyl-aryl compounds.
Introduction
This compound represents a novel chemical entity with potential applications in medicinal chemistry and materials science. Its structure, combining an alkyl-aryl moiety with a brominated cycloalkane, suggests possible utility as a synthetic intermediate for the introduction of a cyclopentyl-toluene group or as a scaffold for the development of new bioactive molecules. This guide details a feasible multi-step synthesis and the expected analytical characterization of this previously undocumented compound.
Proposed Synthesis Pathway
A three-step synthesis is proposed, commencing with the Friedel-Crafts acylation of toluene, followed by the reduction of the resulting ketone, and culminating in the bromination of the cyclopentyl ring.
Step 1: Friedel-Crafts Acylation of Toluene
Toluene is reacted with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form cyclopentyl(p-tolyl)methanone. The methyl group of toluene is an ortho-, para-director, with the para-product being favored due to reduced steric hindrance.
Step 2: Clemmensen Reduction
The carbonyl group of cyclopentyl(p-tolyl)methanone is then reduced to a methylene group using a Clemmensen reduction, which employs amalgamated zinc and hydrochloric acid. This reaction yields (cyclopentylmethyl)benzene.
Step 3: Free-Radical Bromination
The final step involves the free-radical bromination of the cyclopentyl ring of (cyclopentylmethyl)benzene using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. This reaction is anticipated to favor bromination at the C-3 position of the cyclopentyl ring, though a mixture of isomers is possible.
Experimental Protocols
3.1. Synthesis of Cyclopentyl(p-tolyl)methanone (Friedel-Crafts Acylation)
-
To a dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (15.0 g, 0.112 mol) and dry dichloromethane (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of cyclopentanecarbonyl chloride (13.2 g, 0.100 mol) in dry dichloromethane (50 mL) to the stirred suspension over 30 minutes.
-
After the addition is complete, add toluene (9.2 g, 0.100 mol) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure cyclopentyl(p-tolyl)methanone.
3.2. Synthesis of (Cyclopentylmethyl)benzene (Clemmensen Reduction)
-
In a 500 mL round-bottom flask, prepare amalgamated zinc by adding zinc dust (20.0 g, 0.306 mol) to a solution of mercuric chloride (2.0 g) in 20 mL of water and 1 mL of concentrated hydrochloric acid, and shaking for 5 minutes.
-
Decant the aqueous solution and add concentrated hydrochloric acid (50 mL), water (25 mL), and toluene (50 mL).
-
Add cyclopentyl(p-tolyl)methanone (9.4 g, 0.050 mol) to the flask.
-
Heat the mixture to reflux with vigorous stirring for 8 hours. Add 10 mL of concentrated hydrochloric acid every hour during the reflux.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene (2 x 30 mL).
-
Combine the organic layers, wash with water (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the residue by column chromatography on silica gel using hexane as the eluent to give (cyclopentylmethyl)benzene.
3.3. Synthesis of this compound (Free-Radical Bromination)
-
In a 250 mL round-bottom flask, dissolve (cyclopentylmethyl)benzene (8.0 g, 0.050 mol) in carbon tetrachloride (100 mL).
-
Add N-bromosuccinimide (9.8 g, 0.055 mol) and benzoyl peroxide (0.24 g, 1.0 mmol).
-
Reflux the mixture with stirring for 6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with 10% sodium thiosulfate solution (50 mL) and then with water (50 mL).
-
Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to isolate this compound.
Characterization
The structure of the synthesized this compound would be confirmed using a combination of spectroscopic methods.
4.1. Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from the characterization of this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25 - 7.10 | m | 4H | Aromatic protons |
| 4.50 - 4.40 | m | 1H | CH-Br |
| 2.60 | d | 2H | Ar-CH₂ |
| 2.35 | s | 3H | Ar-CH₃ |
| 2.30 - 1.60 | m | 7H | Cyclopentyl protons |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 138.0 | Quaternary aromatic C |
| 135.5 | Quaternary aromatic C |
| 129.0 | Aromatic CH |
| 128.5 | Aromatic CH |
| 60.0 | CH-Br |
| 40.0 | Ar-CH₂ |
| 35.0 | Cyclopentyl CH₂ |
| 30.0 | Cyclopentyl CH₂ |
| 25.0 | Cyclopentyl CH |
| 21.0 | Ar-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2960 - 2850 | C-H stretch | Aliphatic |
| 1605, 1495 | C=C stretch | Aromatic ring |
| 650 - 550 | C-Br stretch | Alkyl bromide |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 238, 240 | Molecular ion peaks (M⁺, M⁺+2) due to ⁷⁹Br and ⁸¹Br isotopes (approx. 1:1 ratio) |
| 159 | [M - Br]⁺ |
| 105 | [C₈H₉]⁺ (tolylmethyl cation) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Conclusion
This technical guide provides a robust, albeit hypothetical, framework for the synthesis and characterization of the novel compound this compound. The proposed multi-step synthesis is based on well-established and reliable chemical transformations. The predicted analytical data offers a clear benchmark for researchers to confirm the successful synthesis and purification of the target molecule. This document is intended to serve as a foundational resource to stimulate further research into the properties and potential applications of this and related compounds.
An In-depth Technical Guide to the Physical and Chemical Properties of (3-Bromocyclopentyl)methylbenzene
Disclaimer: The compound (3-Bromocyclopentyl)methylbenzene is not extensively documented in publicly available scientific literature. Therefore, this guide is a predictive summary based on the known properties of its constituent chemical moieties—bromocyclopentane and methylbenzene (toluene)—and related compounds. The data presented herein, including physical properties and experimental protocols, are estimations and should be used as a guideline for further research.
Chemical Identity and Structure
The name this compound implies a cyclopentyl ring substituted with both a bromine atom and a methylbenzene (tolyl) group. The position of the bromine is specified as 3, but the attachment point of the tolyl group is not explicitly defined. For this guide, we will assume the tolyl group is at the 1-position of the cyclopentyl ring. The isomeric form of the methyl group on the benzene ring (ortho, meta, or para) also needs to be considered. This guide will focus on the para-isomer, 1-(4-methylphenyl)-3-bromocyclopentane, as a representative structure.
IUPAC Name: 1-Bromo-3-(4-methylphenyl)cyclopentane Molecular Formula: C₁₂H₁₅Br Molecular Weight: 239.15 g/mol
Predicted Physical Properties
The physical properties of this compound are predicted based on the properties of bromocyclopentane, toluene, and phenylcyclopentane.
| Property | Predicted Value | Source Analogs and Justification |
| Appearance | Colorless to pale yellow liquid | Based on the appearance of bromocyclopentane and other alkylated aromatic compounds.[1][2] |
| Boiling Point | ~250-270 °C | Higher than bromocyclopentane (138 °C)[1] and toluene (110.6 °C)[3] due to increased molecular weight and van der Waals forces. Phenylcyclopentene has a boiling point of 225 °C.[4] |
| Melting Point | < -20 °C | Expected to be low, similar to bromocyclopentane (-45 °C)[5] and toluene (-95 °C).[3] |
| Density | ~1.2 - 1.3 g/mL | Intermediate between the density of bromocyclopentane (~1.39 g/mL)[6] and toluene (0.867 g/mL).[7] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform) | Similar to bromocyclopentane[2][5] and toluene[7], which are nonpolar. |
| Refractive Index | ~1.54 - 1.56 | Higher than that of bromocyclopentane (~1.488)[6] and toluene (~1.497)[8] due to the presence of the aromatic ring. Phenylcyclopentene has a refractive index of ~1.567.[9] |
Predicted Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by its functional groups: the alkyl bromide and the activated aromatic ring.
-
Alkyl Bromide Reactivity: The bromine on the cyclopentyl ring can undergo nucleophilic substitution and elimination reactions, typical of secondary alkyl halides. It can be used to form Grignard reagents.
-
Aromatic Ring Reactivity: The methyl-substituted benzene ring (toluene moiety) is activated towards electrophilic aromatic substitution. The methyl group is an ortho-, para-director.[3]
-
Stability: The compound is expected to be stable under normal conditions but may be sensitive to light and strong bases (which could promote elimination).[2] It is likely incompatible with strong oxidizing agents.
Experimental Protocols
A plausible synthetic route to this compound is the Friedel-Crafts alkylation of toluene with 3-bromocyclopentene, followed by reduction of the double bond and subsequent bromination, or more directly via Friedel-Crafts alkylation with a suitable brominated cyclopentyl precursor. Below is a hypothetical protocol for its synthesis.
Hypothetical Synthesis via Friedel-Crafts Alkylation:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.1 eq) and dry toluene (5 eq).
-
Addition of Alkylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add 1,3-dibromocyclopentane (1.0 eq) dropwise via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by slowly pouring the mixture over crushed ice with concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired this compound.
Predicted Spectroscopic Data
| Spectroscopy | Predicted Features |
| ¹H NMR | - Aromatic protons (tolyl group): ~7.0-7.3 ppm (multiplet, 4H). - Methyl protons (tolyl group): ~2.3 ppm (singlet, 3H). - CH-Br proton (cyclopentyl ring): ~4.2-4.5 ppm (multiplet, 1H). - CH-Ar proton (cyclopentyl ring): ~2.8-3.2 ppm (multiplet, 1H). - Cyclopentyl methylene protons: ~1.5-2.5 ppm (multiplets, 6H). |
| ¹³C NMR | - Aromatic carbons: ~120-145 ppm. - CH-Br carbon: ~50-60 ppm. - CH-Ar carbon: ~45-55 ppm. - Cyclopentyl methylene carbons: ~25-40 ppm. - Methyl carbon: ~21 ppm. |
| IR Spectroscopy | - C-H stretching (aromatic): ~3000-3100 cm⁻¹. - C-H stretching (aliphatic): ~2850-3000 cm⁻¹. - C=C stretching (aromatic): ~1450-1600 cm⁻¹. - C-Br stretching: ~500-650 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak (M⁺) and M+2 peak in a ~1:1 ratio, characteristic of a bromine-containing compound. - Fragmentation patterns showing loss of Br, and cleavage of the cyclopentyl and tolyl groups. |
Safety and Handling
The safety and handling precautions for this compound should be based on the hazards of its components: alkyl halides and aromatic hydrocarbons.
-
Alkyl Halides: Alkyl halides can be harmful if inhaled, swallowed, or in contact with skin.[10][11] They may cause irritation and some are considered potential carcinogens.[10]
-
Aromatic Hydrocarbons: Aromatic hydrocarbons like toluene are flammable liquids and their vapors can form explosive mixtures with air.[8][12] They can cause skin and eye irritation, and inhalation may lead to central nervous system depression.[13]
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
Visualizations
Diagram 1: Hypothetical Synthesis Workflow
Caption: A flowchart illustrating a potential synthetic route and subsequent analysis for this compound.
Diagram 2: Logical Relationship of Properties
Caption: A diagram showing the relationship between the chemical structure and its predicted properties and hazards.
References
- 1. Bromocyclopentane - Wikipedia [en.wikipedia.org]
- 2. Bromocyclopentane | 137-43-9 [chemicalbook.com]
- 3. Toluene - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. ブロモシクロペンタン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Toluene Solvent Properties [macro.lsu.edu]
- 9. Page loading... [guidechem.com]
- 10. Alkyl Halides Group - information sheet - Canada.ca [canada.ca]
- 11. canada.ca [canada.ca]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 13. Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs - Chemwatch [chemwatch.net]
(3-Bromocyclopentyl)methylbenzene: An In-depth Structural and Conformational Analysis
Abstract
This technical guide provides a comprehensive analysis of the structural and conformational properties of (3-Bromocyclopentyl)methylbenzene. As a 1,3-disubstituted cyclopentane, its stereochemistry and the spatial arrangement of its substituents are critical to its potential applications in medicinal chemistry and materials science. This document outlines the theoretical conformational landscape of both cis and trans isomers, details the experimental protocols for their characterization, and presents a logical workflow for such an analysis. Due to the absence of specific experimental data for this compound in the current literature, this guide synthesizes information from analogous substituted cyclopentane systems to predict its behavior and to provide a robust framework for future research.
Introduction
Cyclopentane rings are prevalent structural motifs in a vast array of natural products and synthetic molecules of biological and industrial importance. Unlike their six-membered cyclohexane counterparts, which have well-defined low-energy chair conformations, cyclopentanes are highly flexible and exist as a dynamic equilibrium of non-planar conformations known as the envelope (C_s symmetry) and the twist (C_2 symmetry).[1][2] This flexibility, characterized by a low barrier to interconversion through a process called pseudorotation, is significantly influenced by the nature and position of substituents on the ring.[3][4]
This compound presents an interesting case study in 1,3-disubstitution, with a sterically demanding methylphenyl group and an electronegative bromine atom. The interplay of steric hindrance and electronic effects dictates the preferred conformation of both its cis and trans isomers, which in turn governs their physical, chemical, and biological properties. This guide provides a detailed exploration of these conformational preferences through theoretical analysis and outlines the key experimental techniques required for their empirical determination.
Conformational Analysis
The cyclopentane ring puckers to relieve torsional strain that would be present in a planar conformation.[5] The two primary low-energy conformations are the envelope and the twist.
-
Envelope Conformation: Four carbon atoms are coplanar, with the fifth atom out of the plane. Substituents can occupy either axial-like or equatorial-like positions.
-
Twist Conformation: No three atoms are coplanar. This conformation has C_2 symmetry and also presents pseudo-axial and pseudo-equatorial positions for substituents.
The energy difference between the envelope and twist conformations is very small, and they rapidly interconvert.[4] For substituted cyclopentanes, the preference for one conformation over another, and the placement of substituents in pseudo-axial or pseudo-equatorial positions, is determined by the need to minimize steric interactions.
trans-1-Bromo-3-(methylphenyl)cyclopentane
In the trans isomer, the bromo and methylphenyl groups are on opposite faces of the ring. The most stable conformation will seek to place the bulkier methylphenyl group in a pseudo-equatorial position to minimize steric strain.
-
Predicted Stable Conformation: A twist or envelope conformation with the methylphenyl group in a pseudo-equatorial position and the bromine atom in a pseudo-equatorial position on the opposite side of the ring. This arrangement minimizes steric interactions for both substituents.
cis-1-Bromo-3-(methylphenyl)cyclopentane
In the cis isomer, both substituents are on the same face of the ring. This leads to a competition for the more stable pseudo-equatorial position.
-
Predicted Stable Conformation: The conformation that places the significantly bulkier methylphenyl group in the pseudo-equatorial position will be strongly favored, forcing the smaller bromine atom into the less stable pseudo-axial position. The steric strain associated with a pseudo-axial methylphenyl group would be prohibitively high.
Data Presentation
The following tables present predicted quantitative data for the most stable conformers of this compound. These values are illustrative and based on data from analogous compounds and computational chemistry principles. Experimental verification is required for definitive values.
Table 1: Predicted Geometric Parameters for the Most Stable Conformer of trans-(3-Bromocyclopentyl)methylbenzene
| Parameter | Predicted Value |
| Conformation | Twist (pseudo-diequatorial) |
| Relative Energy | 0.0 kcal/mol (Reference) |
| C-Br Bond Length | ~1.95 Å |
| C-Aryl Bond Length | ~1.51 Å |
| Key Dihedral Angle (C1-C2-C3-C4) | ~35-45° |
Table 2: Predicted Geometric Parameters for the Most Stable Conformer of cis-(3-Bromocyclopentyl)methylbenzene
| Parameter | Predicted Value |
| Conformation | Envelope (Aryl-equatorial, Bromo-axial) |
| Relative Energy | > 2.0 kcal/mol (relative to trans) |
| C-Br Bond Length | ~1.96 Å |
| C-Aryl Bond Length | ~1.52 Å |
| Key Dihedral Angle (C1-C2-C3-C4) | ~20-30° |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the conformation of cyclic molecules in solution.
Objective: To determine the predominant conformation and the relative orientation of the substituents.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analyze the coupling constants (³J_HH) between vicinal protons. The magnitude of these coupling constants is related to the dihedral angle between the protons via the Karplus equation, which can be used to infer the ring's pucker and the pseudo-axial/pseudo-equatorial nature of the protons (and thus the substituents).[6]
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments. The chemical shifts can provide information about the electronic environment of the carbon atoms.[7]
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY):
-
COSY: To establish proton-proton coupling networks.
-
HSQC: To correlate protons with their directly attached carbons.
-
HMBC: To identify long-range proton-carbon correlations.
-
NOESY/ROESY: To identify through-space correlations between protons. A strong NOE between protons on the same face of the ring can confirm a cis relationship and provide insight into the conformation. For example, in the cis isomer, an NOE between the proton at C1 and the proton at C3 would be expected.
-
Single-Crystal X-ray Crystallography
This technique provides an unambiguous determination of the molecular structure in the solid state.
Objective: To obtain precise bond lengths, bond angles, and the solid-state conformation of the molecule.
Methodology:
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[8]
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. Irradiate the crystal with monochromatic X-rays and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters against the experimental data until a final, stable structural model is achieved.[9] The final structure will reveal the precise conformation of the cyclopentane ring in the crystal lattice.
Computational Modeling
Computational chemistry provides theoretical insight into the relative stabilities of different conformations and can predict geometric parameters.
Objective: To calculate the energies of possible conformers and predict the lowest energy structure.
Methodology:
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy minima on the potential energy surface.
-
Geometry Optimization and Energy Calculation: Take the low-energy conformers from the search and perform full geometry optimizations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[10]
-
Frequency Analysis: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energy, Gibbs free energy).
-
Analysis: Compare the relative energies of the optimized conformers to predict the most stable structure and the equilibrium population of each conformer at a given temperature. The calculated geometric parameters can be compared with experimental data from X-ray crystallography.
Mandatory Visualizations
The following diagram illustrates a comprehensive workflow for the structural and conformational analysis of this compound.
Caption: Workflow for Structural and Conformational Analysis.
Conclusion
The structural and conformational analysis of this compound requires a synergistic approach combining theoretical predictions with rigorous experimental verification. Based on established principles of stereochemistry, it is predicted that the trans isomer exists predominantly in a pseudo-diequatorial conformation, while the cis isomer is forced to adopt a conformation with the bulky methylphenyl group pseudo-equatorial and the bromine pseudo-axial. The detailed experimental protocols and logical workflow presented in this guide provide a clear roadmap for researchers to empirically validate these predictions and to fully characterize this and other substituted cyclopentane systems. Such detailed structural knowledge is fundamental for understanding the molecule's reactivity and for its potential application in drug design and materials science.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. brainly.com [brainly.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and molecular formula of (3-Bromocyclopentyl)methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (3-Bromocyclopentyl)methylbenzene, a halogenated aromatic hydrocarbon. Due to the absence of a registered CAS number for this specific compound in major chemical databases, this document outlines a plausible synthetic pathway and projects its physicochemical and spectroscopic properties based on analogous compounds. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related molecules in fields such as medicinal chemistry and materials science. The inherent ambiguity in the nomenclature—referring to ortho-, meta-, or para-isomers—is addressed by focusing on a general synthetic strategy applicable to all isomers.
Chemical Identity and Properties
This compound refers to a molecule where a cyclopentyl ring, brominated at the third position, is attached to a toluene (methylbenzene) ring. The attachment of the cyclopentyl group to the toluene ring can result in three positional isomers: ortho (1-(3-Bromocyclopentyl)-2-methylbenzene), meta (1-(3-Bromocyclopentyl)-3-methylbenzene), and para (1-(3-Bromocyclopentyl)-4-methylbenzene).
Molecular Formula: C₁₂H₁₅Br
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Weight | 239.15 g/mol | Calculated based on the molecular formula C₁₂H₁₅Br. |
| Appearance | Colorless to pale yellow liquid | Typical for many alkyl-substituted aryl halides[1][2]. |
| Boiling Point | > 200 °C (estimated) | Expected to be higher than corresponding alkyl halides due to the aromatic ring[1]. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, benzene, ethanol) | Characteristic of non-polar organic compounds[2][3]. |
| Density | > 1.0 g/mL (estimated) | Brominated organic compounds are typically denser than water[2]. |
Proposed Synthesis
A plausible and versatile route to synthesize this compound involves a two-step process:
-
Friedel-Crafts Alkylation: Reaction of toluene with cyclopentene in the presence of a Lewis acid catalyst to form cyclopentyltoluene.
-
Benzylic Bromination: Selective bromination of the cyclopentyl ring at the benzylic position is challenging, therefore a radical bromination of the saturated cyclopentyl ring is proposed.
The following diagram illustrates the general synthetic workflow.
Caption: Proposed synthetic pathway for this compound isomers.
Detailed Experimental Protocols
Step 1: Friedel-Crafts Alkylation of Toluene with Cyclopentene
This procedure is adapted from established Friedel-Crafts alkylation methods.
Materials:
-
Toluene (excess, acts as solvent and reactant)
-
Cyclopentene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Dry Dichloromethane (DCM)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents based on cyclopentene) to an excess of dry toluene.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add cyclopentene (1 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclopentyltoluene as a mixture of ortho, meta, and para isomers.
-
Purify the product by fractional distillation or column chromatography.
Step 2: Radical Bromination of Cyclopentyltoluene
This protocol is based on standard procedures for allylic and benzylic bromination using N-bromosuccinimide (NBS).
Materials:
-
Cyclopentyltoluene (from Step 1)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)
-
Carbon Tetrachloride (CCl₄) or another suitable solvent
-
Saturated Sodium Thiosulfate Solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentyltoluene (1 equivalent) in CCl₄.
-
Add NBS (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, this compound, can be purified by column chromatography.
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic characteristics for this compound.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (6.5-8.0 ppm), methyl protons on the benzene ring (~2.3 ppm), methine proton attached to bromine on the cyclopentyl ring (downfield shift), and other cyclopentyl protons (aliphatic region). The splitting patterns of the aromatic protons can help distinguish between ortho, meta, and para isomers[4][5][6]. |
| ¹³C NMR | Aromatic carbons (110-140 ppm), methyl carbon (~20 ppm), carbon attached to bromine on the cyclopentyl ring (downfield shift), and other aliphatic carbons of the cyclopentyl ring[6]. |
| IR Spectroscopy | Characteristic C-H stretching of the aromatic ring (~3030 cm⁻¹), C-H stretching of the aliphatic parts, and C-C stretching in the aromatic ring (1450-1600 cm⁻¹). The C-Br stretching frequency is typically observed in the fingerprint region (500-700 cm⁻¹)[4][5][6]. |
| Mass Spectrometry | The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes)[7][8][9]. |
Safety and Handling
Friedel-Crafts Alkylation:
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
The reaction is exothermic and should be cooled appropriately.
Radical Bromination:
-
N-Bromosuccinimide is a lachrymator and should be handled with care in a well-ventilated fume hood.
-
Carbon tetrachloride is a hazardous solvent; alternative solvents should be considered.
-
UV radiation can be harmful; ensure proper shielding.
Grignard Reagents (Alternative Synthesis):
-
If a Grignard-based synthesis is considered, extreme care must be taken to maintain anhydrous conditions as Grignard reagents are highly reactive with water[10][11][12]. Ethers used as solvents are highly flammable[10].
Logical Relationships in Synthesis and Characterization
The following diagram outlines the logical flow from synthesis to characterization and potential application.
Caption: Logical workflow from synthesis and purification to characterization and potential applications.
Conclusion
While this compound is not a commercially available or extensively documented compound, this guide provides a robust framework for its synthesis and characterization based on well-established organic chemistry principles. The proposed synthetic route is flexible and can be adapted to target specific isomers. The predicted physicochemical and spectroscopic data offer a baseline for researchers to identify and characterize this molecule. Further experimental work is necessary to validate these predictions and explore the potential utility of this compound in various scientific domains. Researchers should adhere to strict safety protocols when handling the hazardous reagents involved in the proposed synthetic pathways.
References
- 1. ck12.org [ck12.org]
- 2. Alkyl Halides: Classifications, Preparations, Physical and Chemical Properties, Practice Problems and Frequently Asked Questions in Physics: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. quora.com [quora.com]
- 11. acs.org [acs.org]
- 12. faculty.fgcu.edu [faculty.fgcu.edu]
(3-Bromocyclopentyl)methylbenzene synthesis pathways and reaction mechanisms
Disclaimer: The following document outlines proposed synthesis pathways for (3-Bromocyclopentyl)methylbenzene based on established principles of organic chemistry. To the best of our knowledge, a direct, peer-reviewed synthesis for this specific compound has not been published. The experimental protocols provided are adapted from analogous reactions and should be considered theoretical. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.
Introduction
This compound is a substituted aromatic hydrocarbon with potential applications in medicinal chemistry and materials science as a synthetic intermediate. Its structure combines a toluene moiety with a brominated cyclopentyl group, offering various sites for further functionalization. This guide provides a comprehensive overview of plausible synthetic routes, detailed reaction mechanisms, and theoretical experimental protocols for the preparation of this compound.
Proposed Synthesis Pathways
Two primary retrosynthetic pathways are proposed for the synthesis of this compound. Both routes commence with commercially available starting materials and employ well-established organic transformations.
Pathway 1: Friedel-Crafts Alkylation followed by Radical Bromination
This pathway involves the initial formation of a carbon-carbon bond between toluene and a cyclopentyl moiety, followed by the selective bromination of the cyclopentyl ring.
Pathway 2: Bromination of Cyclopentane followed by Friedel-Crafts Alkylation
This alternative approach first functionalizes the cyclopentane ring with bromine, which is then used to alkylate toluene.
Detailed Reaction Mechanisms and Experimental Protocols
Step 1: Friedel-Crafts Alkylation of Toluene
The Friedel-Crafts alkylation introduces the cyclopentyl group onto the toluene ring. This reaction is an electrophilic aromatic substitution that can proceed via different cyclopentyl sources.
Reaction Mechanism
The mechanism involves the generation of a cyclopentyl carbocation (or a related electrophilic species) which is then attacked by the electron-rich toluene ring. A Lewis acid, such as AlCl₃ or FeCl₃, is typically used as a catalyst to facilitate the formation of the electrophile.[1]
The methyl group of toluene is an ortho-, para-directing activator. However, in Friedel-Crafts alkylations, the product distribution can be complex and is influenced by reaction temperature. At lower temperatures, kinetic control favors the formation of ortho and para isomers, while at higher temperatures, thermodynamic control can lead to a higher proportion of the meta isomer.[2]
Quantitative Data from Analogous Reactions
| Alkylating Agent | Catalyst | Temperature (°C) | Isomer Distribution (o:m:p) | Reference |
| Methyl Chloride | AlCl₃ | 0 | 54 : 17 : 29 | [2] |
| Methyl Chloride | AlCl₃ | 25 | 3 : 69 : 28 | [2] |
| Propylene | Activated Clay | 90-110 | Not specified | [3] |
Experimental Protocol (Hypothetical)
-
Materials: Toluene (1.0 mol), cyclopentene (1.2 mol), anhydrous aluminum chloride (0.1 mol), dichloromethane (200 mL), 1 M HCl, saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride and dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Add toluene to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes.
-
Add cyclopentene to the dropping funnel and add it dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of methylcyclopentylbenzene isomers, can be purified by fractional distillation.
-
Step 2: Free Radical Bromination
The second step involves the bromination of the cyclopentyl ring of the previously synthesized methylcyclopentylbenzene. To achieve selectivity for the cyclopentyl ring over the benzylic methyl group, free-radical bromination is the proposed method.
Reaction Mechanism
Free-radical bromination proceeds via a chain mechanism involving initiation, propagation, and termination steps. The reaction is typically initiated by UV light or a radical initiator, which generates bromine radicals from a bromine source like N-bromosuccinimide (NBS) or molecular bromine.[4] The bromine radical then abstracts a hydrogen atom from the substrate to form the most stable possible carbon radical. In the case of methylcyclopentylbenzene, hydrogen abstraction can occur at the benzylic, tertiary, secondary, or primary positions. The order of stability for carbon radicals is generally: benzylic ≈ tertiary > secondary > primary. Therefore, a mixture of products is expected, with bromination at the benzylic and tertiary cyclopentyl positions being the most likely. To favor substitution on the cyclopentyl ring, conditions that minimize the reactivity of the benzylic position could be explored, though this presents a significant synthetic challenge.
Regioselectivity
The regioselectivity of free-radical bromination is highly dependent on the stability of the resulting radical intermediate. For a (1-methylcyclopentyl)benzene intermediate, the tertiary position on the cyclopentyl ring is also benzylic, making it highly activated. For other isomers, the tertiary C-H bond on the cyclopentane ring would be the most likely site of hydrogen abstraction.[5]
Quantitative Data on Radical Stability
| C-H Bond Type | Relative Rate of Bromination at 40°C |
| Primary | 1 |
| Secondary | 82 |
| Tertiary | 1640 |
| Benzylic | Highly reactive |
This data suggests that bromination will be highly selective for the most substituted C-H bond.
Experimental Protocol (Hypothetical)
-
Materials: Methylcyclopentylbenzene (0.5 mol), N-bromosuccinimide (0.5 mol), benzoyl peroxide (0.01 mol), carbon tetrachloride (500 mL), saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, water, anhydrous sodium sulfate.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methylcyclopentylbenzene, N-bromosuccinimide, and carbon tetrachloride.
-
Add benzoyl peroxide as a radical initiator.
-
Heat the mixture to reflux and irradiate with a UV lamp for 4-6 hours, or until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of brominated isomers, can be purified by column chromatography or fractional distillation.
-
Conclusion
The synthesis of this compound is theoretically achievable through a two-step sequence involving Friedel-Crafts alkylation and free-radical bromination. The primary challenges in this synthesis are controlling the regioselectivity of both the alkylation and bromination steps to obtain the desired isomer in high yield. The provided protocols, based on analogous reactions, offer a starting point for the development of a robust and efficient synthesis of this target molecule. Further optimization of reaction conditions would be necessary to maximize the yield of the desired 3-bromo isomer.
References
An In-depth Technical Guide to the Solubility of (3-Bromocyclopentyl)methylbenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (3-Bromocyclopentyl)methylbenzene. Due to the absence of specific quantitative solubility data in publicly available literature for this compound, this document outlines the predicted solubility based on the principles of chemical structure and polarity. Furthermore, it details standardized experimental protocols for determining solubility, equipping researchers with the necessary methodologies to generate empirical data.
Predicted Solubility Profile
The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity. This compound is a brominated organic compound with a nonpolar cyclopentyl ring and a methylbenzene (toluene) group. The presence of the bromine atom introduces some polarity, but the overall character of the molecule is expected to be largely nonpolar.
Based on this structure, this compound is predicted to be:
-
Insoluble in polar solvents such as water.
-
Soluble in nonpolar organic solvents such as hexane, cyclohexane, and toluene.
-
Soluble in moderately polar organic solvents such as diethyl ether, chloroform, and dichloromethane.[1][2]
-
Potentially sparingly soluble in polar aprotic solvents like acetone, although the large nonpolar moiety may limit solubility.[2]
-
Likely soluble in other aromatic solvents due to the presence of the methylbenzene group.
A qualitative assessment of solubility can be performed using a classification scheme based on its behavior in a series of solvents.[3][4][5]
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not available. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Chemical Formula | Polarity | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL) | Temperature (°C) |
| Hexane | C₆H₁₄ | Nonpolar | Soluble | Data not available | |
| Toluene | C₇H₈ | Nonpolar | Soluble | Data not available | |
| Diethyl Ether | (C₂H₅)₂O | Moderately Polar | Soluble | Data not available | |
| Chloroform | CHCl₃ | Moderately Polar | Soluble | Data not available | |
| Acetone | (CH₃)₂CO | Polar Aprotic | Sparingly Soluble | Data not available | |
| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble | Data not available | |
| Water | H₂O | Polar Protic | Insoluble | Data not available |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the qualitative and quantitative determination of the solubility of an organic compound like this compound.
Qualitative Solubility Testing
This method provides a rapid assessment of a compound's solubility in various solvents, which can help in classifying the compound and selecting appropriate solvents for reactions or purification.[3][6]
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, diethyl ether, chloroform, acetone, ethanol)
-
Water
-
Small test tubes
-
Vortex mixer
-
Spatula
-
Pipettes
Procedure:
-
Add approximately 20-30 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The compound completely dissolves, leaving no visible solid particles.
-
Sparingly Soluble: A small portion of the compound dissolves, but undissolved solid remains.
-
Insoluble: The compound does not appear to dissolve at all.
-
-
Record the observations.
-
Repeat the procedure for each solvent to be tested.
Quantitative Solubility Determination (Gravimetric Method)
This method determines the mass of solute that can dissolve in a specific volume of solvent at a given temperature to create a saturated solution.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or small flasks with screw caps
-
Constant temperature bath (e.g., shaker incubator)
-
Analytical balance
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Pre-weighed evaporation dishes or vials
Procedure:
-
Add an excess amount of this compound to a scintillation vial. The excess is crucial to ensure a saturated solution is formed.
-
Pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into the vial.
-
Seal the vial tightly and place it in a constant temperature bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vial to remain undisturbed in the temperature bath for several hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe fitted with a syringe filter. This step is critical to remove any undissolved solid.
-
Dispense the filtered supernatant into a pre-weighed evaporation dish.
-
Record the exact volume of the supernatant transferred.
-
Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Once the solvent is completely evaporated, weigh the evaporation dish containing the dried solute.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of supernatant in mL) * 100
-
Repeat the experiment at different temperatures if a solubility curve is desired.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the quantitative solubility determination process.
Caption: Workflow for Quantitative Solubility Determination.
References
A Proposed Theoretical and Computational Investigation of (3-Bromocyclopentyl)methylbenzene: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, dedicated theoretical and computational studies on (3-Bromocyclopentyl)methylbenzene are not available in the public literature. This technical guide therefore outlines a comprehensive research framework based on established computational chemistry methodologies successfully applied to its constituent fragments—methylbenzene and substituted cyclopentanes. The presented data are illustrative and intended to model expected outcomes from such a study.
Introduction
This compound is a substituted aromatic hydrocarbon featuring a chiral cyclopentyl ring attached to a toluene moiety. The presence of a bromine atom and the stereochemistry of the cyclopentyl ring suggest potential for this molecule and its derivatives to be of interest in medicinal chemistry and materials science. Understanding its conformational landscape, electronic properties, and reactivity is crucial for exploring its potential applications.
This guide details a proposed theoretical and computational workflow to characterize this compound, providing a roadmap for future research. The methodologies described herein are standard in the field of computational chemistry for molecules of similar complexity.
Proposed Computational Methodology
A multi-step computational approach is proposed to thoroughly investigate the structural and electronic properties of this compound. Density Functional Theory (DFT) is recommended as the primary computational method due to its excellent balance of accuracy and computational cost for organic molecules.
Software
All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Conformational Analysis
Due to the flexibility of the cyclopentyl ring and its attachment to the methylbenzene group, a thorough conformational search is the necessary first step. This can be achieved using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers, followed by geometry optimization of the most promising candidates at the DFT level.
Geometry Optimization and Vibrational Frequencies
The geometries of the identified conformers should be optimized using the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p).[1][2] The inclusion of diffuse functions (+) is important for accurately describing the lone pairs of the bromine atom, while polarization functions (d,p) are crucial for all non-hydrogen atoms. Frequency calculations should be performed at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data and simulated infrared (IR) spectra.
Electronic Structure Analysis
Further analysis of the electronic properties can be carried out on the lowest energy conformer. This includes:
-
Molecular Orbital (MO) Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions.
-
Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, hybridization, and intramolecular interactions.
-
Molecular Electrostatic Potential (MEP) Mapping: To identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack.
Spectroscopic Predictions
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed at the B3LYP/6-311+G(d,p) level of theory.
-
IR Spectroscopy: Vibrational frequencies obtained from the frequency calculations can be used to simulate the IR spectrum.
Data Presentation: Predicted Properties
The following tables summarize the kind of quantitative data that would be generated from the proposed computational study. The values are hypothetical but representative for a molecule of this nature.
Table 1: Predicted Thermodynamic Properties of the Most Stable Conformer
| Property | Predicted Value | Units |
| Total Electronic Energy | -2985.12345 | Hartrees |
| Zero-point vibrational energy | 215.78 | kcal/mol |
| Enthalpy (298.15 K) | -2985.01234 | Hartrees |
| Gibbs Free Energy (298.15 K) | -2985.05678 | Hartrees |
| Dipole Moment | 2.15 | Debye |
Table 2: Key Predicted Geometric Parameters
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value | Units |
| Bond Lengths | |||||
| C-Br | C(cyclopentyl) | Br | 1.96 | Ångströms | |
| C-C (ring-benzyl) | C(cyclopentyl) | C(benzyl) | 1.53 | Ångströms | |
| Bond Angles | |||||
| C-C-Br | C(cyclopentyl) | C(cyclopentyl) | Br | 110.5 | Degrees |
| C-C-C (benzyl) | C(cyclopentyl) | C(benzyl) | C(aromatic) | 112.8 | Degrees |
Table 3: Predicted Spectroscopic Data
| Spectrum | Peak Position (Hypothetical) | Assignment |
| ¹H NMR | ~7.2 ppm | Aromatic protons (m-substituted pattern) |
| ~2.3 ppm | Methyl group protons (singlet) | |
| ~4.5 ppm | CH-Br proton (multiplet) | |
| 1.5-2.5 ppm | Cyclopentyl and benzylic protons (multiplets) | |
| ¹³C NMR | ~138 ppm | Quaternary aromatic carbons |
| ~128 ppm | CH aromatic carbons | |
| ~55 ppm | C-Br carbon | |
| ~21 ppm | Methyl carbon | |
| IR | ~3050 cm⁻¹ | Aromatic C-H stretch |
| ~2950 cm⁻¹ | Aliphatic C-H stretch | |
| ~1600, 1490 cm⁻¹ | Aromatic C=C ring stretch | |
| ~600 cm⁻¹ | C-Br stretch |
Visualizations
Visual representations are critical for understanding molecular structure and computational workflows.
Caption: Molecular graph of this compound.
Caption: Proposed DFT workflow for studying the target molecule.
References
Technical Guide: (3-Bromocyclopentyl)methylbenzene - Potential Hazards and Safety Data
Executive Summary
(3-Bromocyclopentyl)methylbenzene is a brominated organic compound that, based on data from similar molecules, is expected to be a flammable liquid and vapor.[1] It is likely to be harmful if swallowed or inhaled, and may cause skin and serious eye irritation.[1] This document provides a detailed overview of the potential hazards, safety precautions, and emergency procedures associated with handling this compound. All personnel handling this substance should be thoroughly trained in its potential hazards and required safety procedures.
Hazard Identification and Classification
Based on GHS classifications for analogous compounds, this compound is anticipated to be classified as follows:
-
Flammable Liquids: Category 3[1]
-
Acute Toxicity, Oral: Category 4[1]
-
Acute Toxicity, Inhalation: Category 3[1]
-
Skin Irritation: Category 2[1]
-
Eye Irritation: Category 2A[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1]
-
Hazardous to the Aquatic Environment, Chronic: Category 2
Signal Word: Danger[1]
Hazard Statements:
-
H226: Flammable liquid and vapor.[1]
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H331: Toxic if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
-
H411: Toxic to aquatic life with long lasting effects.
GHS Pictograms
(Image depicting GHS pictograms for Flammable, Acute Toxicity (skull and crossbones), and Irritant)
Physical and Chemical Properties
Quantitative data for this compound is not available. The following table presents data for related compounds to provide an estimate of its properties.
| Property | Value (for related compounds) | Source |
| Molecular Weight | ~239.15 g/mol (Calculated) | |
| Appearance | Likely a clear liquid | General observation for similar compounds |
| Odor | No data available | |
| Boiling Point | No data available | |
| Flash Point | No data available | |
| log Pow | 3.14 (for a related compound) |
Experimental Protocols
Detailed experimental protocols for this compound are not published. The following are generalized procedures for handling flammable and hazardous organic bromides, based on standard laboratory practices and SDS recommendations.
Handling and Storage
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Use non-sparking tools and explosion-proof equipment.[1]
-
Ground and bond containers when transferring material to prevent static discharge.[1]
-
Avoid breathing vapors or mist.[1]
-
Wash hands thoroughly after handling.[1]
-
-
Storage:
Disposal Considerations
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Do not allow product to enter drains.[1]
Emergency Procedures
First-Aid Measures
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[1]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[3]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread fire.
-
Specific Hazards Arising from the Chemical: Vapors may form explosive mixtures with air.[3] Vapors may travel to source of ignition and flash back.[3] Containers may explode when heated.[3]
-
Hazardous Combustion Products: Carbon oxides, hydrogen bromide gas.[4]
-
Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Visualized Workflows and Relationships
The following diagrams illustrate the logical relationships in hazard identification and response based on the GHS information.
Caption: Hazard classification for this compound.
Caption: First aid workflow for exposure incidents.
Toxicological Information
Detailed toxicological studies for this compound are not available. The primary routes of exposure are inhalation, skin contact, and ingestion.
-
Acute Effects:
-
Chronic Effects: No data available.
-
Carcinogenicity: This product is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.
Ecological Information
This compound is expected to be toxic to aquatic life with long-lasting effects. It should not be released into the environment.
Regulatory Information
This substance may be subject to various national and international regulations. Users should ensure compliance with all applicable laws. For research and development purposes in the United States, it may be supplied under the TSCA R&D Exemption.[1]
This technical guide provides a summary of the potential hazards and recommended safety precautions for this compound based on the best available information for analogous compounds. It is imperative that all users conduct their own risk assessments and adhere to safe laboratory practices.
References
Methodological & Application
Application Notes and Protocols for the Use of (3-Bromocyclopentyl)methylbenzene in Grignard Reagent Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3-Bromocyclopentyl)methylbenzene is a versatile organic compound that serves as a precursor for the formation of a specific Grignard reagent, (3-(methylbenzyl)cyclopentyl)magnesium bromide. This organometallic intermediate is a potent nucleophile and a strong base, making it a valuable tool in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development. The presence of the methylbenzyl moiety introduces a key structural element for the synthesis of various target molecules.
Grignard reagents, with the general formula RMgX, are formed through the reaction of an organohalide with magnesium metal in an ethereal solvent.[1][2] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic.[2] This reactivity allows for the formation of new carbon-carbon bonds through reactions with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.[1][3]
These application notes provide a detailed protocol for the preparation of the Grignard reagent from this compound and its subsequent application in a typical nucleophilic addition reaction.
Data Presentation
Table 1: Illustrative Yields for the Formation of (3-(methylbenzyl)cyclopentyl)magnesium bromide
| Parameter | Expected Value | Notes |
| Theoretical Yield | Dependent on scale | Calculated based on the limiting reagent. |
| Typical Experimental Yield | 75-90% | Yields are highly dependent on the purity of reagents and anhydrous conditions. |
| Purity (by titration) | 0.8 - 1.2 M | Concentration of the Grignard reagent solution in the ethereal solvent. |
Table 2: Illustrative Data for a Subsequent Reaction with an Aldehyde
| Parameter | Expected Value | Notes |
| Starting Material | Benzaldehyde | A common electrophile for Grignard reactions. |
| Product | (3-(methylbenzyl)cyclopentyl)(phenyl)methanol | A secondary alcohol. |
| Typical Experimental Yield | 60-80% | Yields can be influenced by steric hindrance and reaction temperature. |
| Purity (by NMR/GC-MS) | >95% | After purification by column chromatography. |
Experimental Protocols
Protocol 1: Formation of (3-(methylbenzyl)cyclopentyl)magnesium bromide
This protocol details the synthesis of the Grignard reagent from this compound. Strict anhydrous conditions are critical for the success of this reaction, as Grignard reagents are readily destroyed by water.[1][2]
Materials:
-
This compound
-
Magnesium turnings
-
Iodine crystal (as an initiator)[5]
-
Round-bottom flask, three-necked
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of inert gas to prevent atmospheric moisture contamination.[6]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the three-necked flask. Add a single crystal of iodine. The iodine helps to activate the magnesium surface by removing the passivating magnesium oxide layer.[5]
-
Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether (or THF) to the magnesium turnings.
-
Reaction: The reaction is typically initiated by gentle warming with a heat gun or a water bath. The disappearance of the iodine color and the formation of a cloudy gray solution indicate the start of the reaction.
-
Addition of Alkyl Halide: Once the reaction has initiated, add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a gentle reflux.[1]
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting gray to brownish solution is the Grignard reagent, which is typically used directly in the next step without isolation.[1]
Protocol 2: Reaction of (3-(methylbenzyl)cyclopentyl)magnesium bromide with an Aldehyde
This protocol describes a typical application of the prepared Grignard reagent in a nucleophilic addition to an aldehyde to form a secondary alcohol.
Materials:
-
Solution of (3-(methylbenzyl)cyclopentyl)magnesium bromide in ether/THF
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution (for quenching)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Setup: In a separate flame-dried, three-necked flask under an inert atmosphere, dissolve the aldehyde (0.9 equivalents) in anhydrous diethyl ether or THF. Cool the solution to 0 °C using an ice bath.
-
Addition of Grignard Reagent: Slowly add the prepared Grignard reagent solution to the cooled aldehyde solution via a cannula or dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired secondary alcohol.
Mandatory Visualization
Caption: Workflow for the formation of a Grignard reagent and its subsequent reaction.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 3. quora.com [quora.com]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for (3-Bromocyclopentyl)methylbenzene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromocyclopentyl)methylbenzene is a versatile bifunctional building block with significant potential in the synthesis of pharmaceutical intermediates. This scaffold combines a substituted cyclopentyl ring with a methylbenzene (toluene) moiety, offering multiple reaction sites for molecular elaboration. The presence of a bromine atom on the cyclopentyl ring provides a handle for various coupling and substitution reactions, while the toluene ring can be further functionalized. This document provides an overview of the synthetic routes to this compound and its applications in the construction of more complex molecules relevant to drug discovery.
Synthetic Pathways
The synthesis of this compound can be approached through a multi-step sequence involving the formation of a carbon-carbon bond between the cyclopentyl and methylphenyl moieties, followed by selective bromination. A plausible and efficient synthetic strategy is outlined below, starting from readily available commercial starting materials.
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are representative methods for the key transformations in the synthesis of this compound.
Protocol 1: Friedel-Crafts Acylation of Toluene with Cyclopentanecarbonyl Chloride
This procedure details the synthesis of 4-cyclopentylphenyl methyl ketone, a key intermediate.
Materials:
-
Toluene
-
Cyclopentanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add cyclopentanecarbonyl chloride (1.0 eq) dropwise.
-
After the addition is complete, add toluene (1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ketone.
| Parameter | Value | Reference |
| Toluene (eq) | 1.5 | Analogous Friedel-Crafts Acylations |
| Cyclopentanecarbonyl chloride (eq) | 1.0 | Analogous Friedel-Crafts Acylations |
| AlCl₃ (eq) | 1.1 | Analogous Friedel-Crafts Acylations |
| Solvent | Dichloromethane | Analogous Friedel-Crafts Acylations |
| Temperature | 0 °C to rt | Analogous Friedel-Crafts Acylations |
| Reaction Time | 12-16 h | Analogous Friedel-Crafts Acylations |
| Typical Yield | 75-85% | Analogous Friedel-Crafts Acylations |
Protocol 2: Wolff-Kishner Reduction of Cyclopentyl Tolyl Ketone
This protocol describes the reduction of the ketone to the corresponding alkylbenzene.
Materials:
-
Cyclopentyl tolyl ketone
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Water
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve cyclopentyl tolyl ketone (1.0 eq) in diethylene glycol.
-
Add hydrazine hydrate (4.0 eq) and potassium hydroxide (4.0 eq).
-
Heat the mixture to 180-200 °C and reflux for 4-6 hours, allowing water and excess hydrazine to distill off.
-
Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic extracts with dilute HCl and then with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield cyclopentyltoluene.
| Parameter | Value | Reference |
| Hydrazine hydrate (eq) | 4.0 | General Wolff-Kishner Protocols |
| Potassium hydroxide (eq) | 4.0 | General Wolff-Kishner Protocols |
| Solvent | Diethylene glycol | General Wolff-Kishner Protocols |
| Temperature | 180-200 °C | General Wolff-Kishner Protocols |
| Reaction Time | 4-6 h | General Wolff-Kishner Protocols |
| Typical Yield | 80-90% | General Wolff-Kishner Protocols |
Protocol 3: Allylic Bromination of Cyclopentenyltoluene
This protocol assumes the presence of a double bond in the cyclopentyl ring, which can be introduced through various methods not detailed here (e.g., bromination followed by elimination). This protocol details the subsequent allylic bromination to install the bromine at the 3-position. Allylic bromination is a common strategy for introducing bromine adjacent to a double bond.[1][2]
Materials:
-
Cyclopentenyltoluene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator
-
Water
Procedure:
-
Dissolve cyclopentenyltoluene (1.0 eq) in anhydrous carbon tetrachloride in a flask equipped with a reflux condenser and a light source (e.g., a 250W lamp).
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO.
-
Heat the mixture to reflux and irradiate with the lamp for 2-4 hours.
-
Monitor the reaction by TLC or GC. The reaction is complete when the denser succinimide byproduct floats on top of the solvent.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and saturated sodium thiosulfate solution to remove any remaining bromine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
| Parameter | Value | Reference |
| N-Bromosuccinimide (eq) | 1.1 | [1] |
| Radical Initiator | AIBN or BPO (catalytic) | [1] |
| Solvent | Carbon tetrachloride | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 2-4 h | [1] |
| Typical Yield | 60-75% | [1] |
Applications in Pharmaceutical Intermediate Synthesis
This compound serves as a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The bromine atom can be readily displaced by nucleophiles or used in various cross-coupling reactions to introduce new functionalities.
Potential Synthetic Transformations:
Caption: Potential synthetic applications of this compound.
The resulting products, such as substituted cyclopentylamines, aryl-substituted cyclopentanes, and cyclopentyl carboxylic acids, are common motifs in a wide range of biologically active molecules, including enzyme inhibitors, receptor antagonists, and antiviral agents. The conformational rigidity of the cyclopentyl ring can be advantageous in drug design for optimizing binding to biological targets. The toluene moiety can also be a site for further modification, for example, through benzylic bromination or oxidation of the methyl group.
Conclusion
This compound is a promising building block for the synthesis of complex pharmaceutical intermediates. The synthetic routes outlined in this document provide a practical approach to its preparation. The versatility of this intermediate, owing to its dual reactivity at the brominated cyclopentyl ring and the toluene moiety, makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents. The provided protocols, based on well-established chemical transformations, can be adapted and optimized for specific synthetic targets.
References
Synthetic Applications of (3-Bromocyclopentyl)methylbenzene in Medicinal Chemistry: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific examples of the use of (3-Bromocyclopentyl)methylbenzene in medicinal chemistry. The following application notes and protocols are based on the established reactivity of analogous brominated cyclopentyl scaffolds and represent potential, rather than documented, synthetic applications in drug discovery.
Introduction
This compound is a bifunctional molecule featuring a reactive secondary alkyl bromide on a cyclopentane ring and a substituted aromatic moiety. While this specific compound is not prominent in medicinal chemistry literature, its structural motifs—the bromocyclopentyl group and the methylbenzene (toluene) unit—are present in various biologically active molecules. The brominated cyclopentane provides a handle for nucleophilic substitution and organometallic reactions, making it a potentially versatile building block for introducing a cyclopentyl-aryl scaffold into drug candidates. This document outlines potential synthetic applications, complete with detailed protocols and conceptual workflows, to guide researchers in exploring the utility of this compound.
Application Note 1: this compound as a Precursor for Grignard Reagents in the Synthesis of Bioactive Scaffolds
The transformation of alkyl halides into Grignard reagents is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. Bromocyclopentane is a known precursor for the synthesis of the anesthetic ketamine.[1] By analogy, this compound can be converted to its corresponding Grignard reagent, which can then be reacted with a variety of electrophiles to generate complex molecules with potential therapeutic applications.
Data Presentation: Potential Reactions of the Derived Grignard Reagent
| Electrophile | Resulting Functional Group | Potential Therapeutic Area of Product |
| Aldehyde/Ketone | Secondary/Tertiary Alcohol | CNS agents, Cardiovascular drugs |
| Ester | Tertiary Alcohol | Various |
| Nitrile | Ketone | Intermediate for further elaboration |
| Epoxide | Alcohol | Antivirals, Anticancer agents |
| CO2 | Carboxylic Acid | Anti-inflammatory agents |
Experimental Protocol: Formation of (3-methylphenyl)cyclopentylmagnesium bromide
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Round-bottom flask, reflux condenser, and dropping funnel (all flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add a small crystal of iodine to the flask.
-
Add a small volume of anhydrous solvent (diethyl ether or THF) to cover the magnesium turnings.
-
Dissolve this compound (1 equivalent) in the anhydrous solvent and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete consumption of the starting material.
-
The resulting dark grey to brown solution of the Grignard reagent is ready for reaction with a suitable electrophile.
Visualization of Grignard Reagent Formation and Reaction
Caption: Formation of a Grignard reagent and subsequent reaction.
Application Note 2: Utilization in Nucleophilic Substitution for the Synthesis of Anticancer Purine Analogs
The cyclopentyl moiety is a key feature in several approved drugs and clinical candidates, including carbocyclic nucleoside analogs with antiviral and anticancer properties. For instance, 9-cyclopentyl-purine derivatives have been synthesized and shown to possess potent anticancer activity.[2] The bromine atom in this compound serves as a good leaving group, allowing for its attachment to nucleophilic heterocyclic cores, such as purines and pyrimidines, via S(_N)2 reactions.
Data Presentation: Representative Heterocyclic Cores for Alkylation
| Heterocyclic Core | Potential Therapeutic Class |
| Purine | Anticancer, Antiviral |
| Pyrimidine | Anticancer, Antiviral, Antibacterial |
| Benzimidazole | Antiparasitic, Antihistaminic |
| Triazole | Antifungal |
Experimental Protocol: N-Alkylation of 6-Chloropurine
Materials:
-
This compound
-
6-Chloropurine
-
Potassium carbonate (K(_2)CO(_3)) or Cesium carbonate (Cs(_2)CO(_3))
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH(_3)CN)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
To a solution of 6-chloropurine (1 equivalent) in DMF, add a base such as K(_2)CO(_3) (2-3 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated purine analog.
Caption: Workflow for synthesizing a P2Y12 antagonist analog.
References
Application Notes and Protocols for the Exploration of (3-Bromocyclopentyl)methylbenzene in Novel Organic Materials
Introduction:
(3-Bromocyclopentyl)methylbenzene represents a potentially versatile building block for the synthesis of novel organic electronic materials. The combination of a reactive bromine handle, a flexible cyclopentyl group to enhance solubility and influence morphology, and an aromatic toluene moiety provides a unique scaffold for the design of new organic semiconductors. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
These application notes provide a comprehensive overview of the potential applications, synthetic protocols, and characterization techniques for materials derived from this compound. The provided data is illustrative and serves as a guide for the expected performance of materials derived from this building block.
Hypothetical Material Properties
The introduction of the this compound moiety into a conjugated polymer or small molecule is anticipated to influence its optoelectronic and physical properties.
Table 1: Hypothetical Optoelectronic and Thermal Properties of a Polymer Incorporating this compound.
| Property | Value | Units |
| Highest Occupied Molecular Orbital (HOMO) | -5.4 | eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.8 | eV |
| Optical Bandgap (Eg) | 2.6 | eV |
| Photoluminescence (PL) Peak (in solution) | 510 | nm |
| Photoluminescence Quantum Yield (PLQY) | 65 | % |
| Glass Transition Temperature (Tg) | 115 | °C |
| Decomposition Temperature (Td, 5% loss) | 380 | °C |
Experimental Protocols
The following protocols describe the synthesis of a hypothetical conjugated polymer using this compound as a monomer and the subsequent fabrication of a simple OLED device.
Protocol 1: Synthesis of Poly[(4,4'-bis((3-cyclopentyl)methylbenzene))-alt-(9,9-dioctylfluorene)] via Suzuki Polycondensation
This protocol details a common cross-coupling reaction to form a conjugated polymer. The bromo- group on this compound allows for its incorporation into the polymer backbone.
Materials:
-
This compound
-
9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tri(o-tolyl)phosphine (P(o-tol)3)
-
Potassium carbonate (K2CO3)
-
Toluene (anhydrous)
-
Methanol
-
Deionized water
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 mmol), Pd2(dba)3 (0.02 mmol), and P(o-tol)3 (0.08 mmol).
-
Purge the flask with argon for 15 minutes.
-
Add anhydrous toluene (20 mL) and an aqueous solution of K2CO3 (2 M, 5 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously under argon for 48 hours.
-
Cool the mixture to room temperature and pour it into methanol (200 mL) with stirring.
-
Filter the precipitated polymer and wash with deionized water and methanol.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Precipitate the chloroform fraction into methanol, filter, and dry the polymer under vacuum at 60 °C for 24 hours.
Protocol 2: Fabrication of a Simple Organic Light-Emitting Diode (OLED)
This protocol outlines the fabrication of a basic OLED device using the synthesized polymer as the emissive layer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Synthesized Polymer (dissolved in chlorobenzene, 10 mg/mL)
-
1,3,5-Tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.
-
Spin-coat a thin layer of PEDOT:PSS (40 nm) onto the ITO surface and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Spin-coat the synthesized polymer solution (60 nm) onto the PEDOT:PSS layer and anneal at 80 °C for 30 minutes inside the glovebox.
-
Thermally evaporate a layer of TPBi (20 nm) as an electron transport layer.
-
Sequentially evaporate a thin layer of LiF (1 nm) as an electron injection layer and a thicker layer of Al (100 nm) as the cathode. The deposition rate and thickness should be monitored with a quartz crystal microbalance.
-
Encapsulate the device to prevent degradation from air and moisture.
Hypothetical Device Performance
The performance of the fabricated OLED device is evaluated based on its electrical and optical characteristics.
Table 2: Hypothetical Performance Metrics of an OLED Device.
| Parameter | Value | Units |
| Turn-on Voltage (at 1 cd/m2) | 3.5 | V |
| Maximum Luminance | 8,500 | cd/m2 |
| Maximum Current Efficiency | 12.5 | cd/A |
| Maximum Power Efficiency | 8.8 | lm/W |
| External Quantum Efficiency (EQE) at max luminance | 4.2 | % |
| Commission Internationale de l'Éclairage (CIE) Coordinates | (0.35, 0.55) |
Signaling Pathway for Electroluminescence
The following diagram illustrates the fundamental process of electroluminescence in the fabricated OLED device.
Disclaimer: The information provided in these application notes, including protocols and data, is hypothetical and intended for illustrative purposes. It serves as a foundational guide for researchers interested in exploring new organic materials based on the this compound scaffold. Actual experimental results may vary. Standard laboratory safety procedures should be followed at all times.
Application Notes and Protocols: Stereoselective Reactions and Synthesis Using (3-Bromocyclopentyl)methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific examples of stereoselective reactions or synthetic protocols for the compound (3-Bromocyclopentyl)methylbenzene. The information provided below is based on general principles of stereoselective chemistry and analogous reactions with related bromocyclopentane derivatives. These notes are intended to serve as a guide for researchers to design and develop their own stereoselective protocols for this specific substrate.
Introduction to Stereoselective Reactions of this compound
This compound is a chiral molecule containing a stereogenic center at the carbon atom bearing the bromine. The presence of the methylbenzene (tolyl) group also influences the steric and electronic properties of the cyclopentyl ring. Stereoselective reactions involving this substrate would aim to control the configuration of new stereocenters formed during a reaction or to selectively react with one enantiomer of the starting material. Key classes of stereoselective reactions applicable to this secondary alkyl bromide include nucleophilic substitutions (SN2), elimination reactions, and transition-metal-catalyzed cross-coupling reactions.
Potential Stereoselective Pathways
The primary challenge and opportunity in using this compound as a synthetic building block lies in controlling the stereochemical outcome of reactions at the C-Br bond and adjacent positions. Below are potential stereoselective transformations that a researcher could explore.
Caption: Potential stereoselective reaction pathways for this compound.
Experimental Protocols (Illustrative Examples)
While no specific protocols for this compound exist in the literature, the following represents a generalized protocol for a stereoselective nucleophilic substitution on a bromocyclopentane derivative. This can be adapted as a starting point for optimization.
General Protocol for Stereoselective SN2 Substitution
This hypothetical protocol describes the substitution of the bromide with a generic nucleophile, aiming for inversion of stereochemistry.
Objective: To achieve a stereospecific substitution of the bromine atom on the cyclopentyl ring with a nucleophile, leading to an inversion of the stereocenter.
Materials:
-
This compound (assuming a specific diastereomer and enantiomer is used)
-
Nucleophile (e.g., sodium azide, sodium thiophenolate, or a chiral amine)
-
Anhydrous, polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
-
Purification supplies (Silica gel for column chromatography)
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nucleophile (1.2 to 1.5 equivalents).
-
Solvent Addition: Add the anhydrous polar aprotic solvent via syringe to dissolve the nucleophile. Stir the mixture under an inert atmosphere.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirring solution of the nucleophile at room temperature.
-
Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may require heating to proceed at a reasonable rate. If so, the temperature should be carefully controlled to minimize side reactions like elimination.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by adding water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
-
Characterization: The stereochemical outcome (inversion of configuration) should be confirmed using techniques such as chiral HPLC or by converting the product to a known compound and comparing its optical rotation.
Data Presentation (Hypothetical)
As no experimental data is available, the following table is a template for how one might present results from optimization studies for a stereoselective reaction.
| Entry | Nucleophile (Nu) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| 1 | NaN₃ | DMF | 60 | 12 | 85 | >95:5 | 98 |
| 2 | PhSNa | THF | 25 | 24 | 70 | 90:10 | 95 |
| 3 | (R)-α-methylbenzylamine | ACN | 80 | 48 | 65 | 70:30 | N/A |
This table is for illustrative purposes only and does not represent real data.
Workflow for Developing a Stereoselective Synthesis
The following diagram illustrates a logical workflow for a researcher approaching the development of a stereoselective reaction for a novel substrate like this compound.
Caption: A logical workflow for developing a stereoselective synthesis.
Conclusion for Researchers
The application of this compound in stereoselective synthesis remains an unexplored area. The information provided herein offers a foundational guide based on established principles of organic chemistry. Researchers in drug development and synthetic chemistry are encouraged to use these general protocols and logical workflows as a starting point for their investigations. The development of novel stereoselective transformations with this substrate could provide access to new chemical space and potentially valuable chiral building blocks for the pharmaceutical and materials science industries. Careful screening of reaction conditions and rigorous stereochemical analysis will be critical for success.
Application Notes and Protocols for the Synthesis of a Novel Pyrazole Carboxamide Fungicide using (3-Bromocyclopentyl)methylbenzene
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction
The continuous evolution of plant pathogens and the increasing demand for sustainable agricultural practices necessitate the development of novel and effective fungicides. Pyrazole carboxamides have emerged as a significant class of fungicides, primarily acting as succinate dehydrogenase inhibitors (SDHI). These compounds disrupt the fungal respiratory chain, leading to potent and broad-spectrum antifungal activity. The incorporation of diverse lipophilic moieties, such as cyclopentyl and substituted benzyl groups, can significantly influence the efficacy, spectrum of activity, and physicochemical properties of these fungicides.
This document outlines a proposed application of (3-Bromocyclopentyl)methylbenzene as a key starting material in the synthesis of a novel pyrazole carboxamide fungicide. While direct literature on the agrochemical applications of this specific starting material is not available, this application note provides a scientifically sound, hypothetical synthetic route based on well-established and widely utilized chemical transformations in the agrochemical industry, such as the Buchwald-Hartwig amination and amide bond formation.
Proposed Agrochemical Target: N-(3-(methylbenzyl)cyclopentyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
The target molecule, N-(3-(methylbenzyl)cyclopentyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, combines the essential pharmacophore of modern SDHI fungicides (the pyrazole-4-carboxamide core) with a unique lipophilic side chain derived from this compound. The cyclopentyl linker and the methylbenzyl group are anticipated to enhance the compound's affinity for the target enzyme and improve its systemic properties within the plant.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from this compound. The first step involves the introduction of an amino group to the cyclopentyl ring via a Buchwald-Hartwig amination reaction. The resulting amine is then coupled with the acid chloride of a key pyrazole intermediate to yield the final product.
Figure 1: Proposed synthetic pathway for the target fungicide.
Experimental Protocols
Step 1: Synthesis of (3-Aminocyclopentyl)methylbenzene
This protocol describes the amination of this compound using a palladium-catalyzed Buchwald-Hartwig reaction.
Materials:
-
This compound
-
Benzophenone imine (ammonia equivalent)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a dry, argon-flushed round-bottom flask, add Pd(OAc)₂ (2 mol%) and Xantphos (3 mol%).
-
Add anhydrous toluene, followed by this compound (1.0 eq), benzophenone imine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
To hydrolyze the intermediate imine, add 1M HCl and stir vigorously for 1 hour.
-
Neutralize the aqueous layer with 1M NaOH until pH > 10.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude (3-Aminocyclopentyl)methylbenzene, which can be purified by column chromatography.
Step 2: Synthesis of N-(3-(methylbenzyl)cyclopentyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
This protocol details the amide coupling of the synthesized amine with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.
Materials:
-
(3-Aminocyclopentyl)methylbenzene (from Step 1)
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
Part A: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
To a round-bottom flask, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) and suspend it in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.
Part B: Amide Coupling
-
Dissolve (3-Aminocyclopentyl)methylbenzene (1.0 eq) in anhydrous DCM in a separate flask and cool to 0 °C.
-
Add triethylamine (1.2 eq).
-
Slowly add a solution of the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product.
Data Presentation
Table 1: Reaction Parameters and Expected Outcomes
| Step | Reaction Type | Key Reagents | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Buchwald-Hartwig Amination | This compound, Benzophenone imine | Pd(OAc)₂ / Xantphos | NaOtBu | Toluene | 100 | 12-24 | 70-85 |
| 2 | Amide Coupling | (3-Aminocyclopentyl)methylbenzene, Pyrazole acid chloride | - | Triethylamine | DCM | 0 - RT | 4-6 | 85-95 |
Visualizations
Figure 2: Experimental workflow for the synthesis of the target fungicide.
Figure 3: Simplified signaling pathway for the mode of action of SDHI fungicides.
Disclaimer: The application and protocols described herein are proposed based on established chemical principles and are for research and development purposes only. The synthesis and handling of all chemicals should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions. The biological activity of the final compound has not been experimentally verified and is hypothesized based on structural analogy to known fungicides.
Application Notes and Protocols for Nucleophilic Substitution Reactions of (3-Bromocyclopentyl)methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for performing nucleophilic substitution reactions on the secondary alkyl halide, (3-Bromocyclopentyl)methylbenzene. The methodologies outlined herein are designed to be adaptable for various nucleophiles, enabling the synthesis of a diverse range of substituted cyclopentyl methylbenzene derivatives. These compounds can serve as key intermediates in the development of new chemical entities for pharmaceutical and materials science applications.
The protocols focus on reactions with common nucleophiles such as sodium hydroxide (for hydroxylation), sodium cyanide (for cyanation), and sodium azide (for azidation). Given the secondary nature of the substrate, reaction conditions can be tailored to favor either S(_N)1 or S(_N)2 pathways. The procedures detailed below are optimized for the S(_N)2 mechanism, which proceeds with inversion of stereochemistry and is generally favored by strong, non-bulky nucleophiles in polar aprotic solvents.
Data Presentation: Reaction Summary
The following table summarizes the expected transformations and typical reaction conditions for the nucleophilic substitution of this compound. Yields are estimates based on reactions with analogous secondary alkyl halides and will vary depending on the specific reaction setup and optimization.
| Nucleophile | Reagent | Product | Solvent | Typical Temp. (°C) | Typical Time (h) | Estimated Yield (%) |
| Hydroxide | Sodium Hydroxide (NaOH) | (3-(p-tolyl)cyclopentyl)methanol | Acetone/Water | 50-70 | 6-12 | 60-75 |
| Cyanide | Sodium Cyanide (NaCN) | 2-(3-(p-tolyl)cyclopentyl)acetonitrile | DMSO or DMF | 60-80 | 4-8 | 75-90 |
| Azide | Sodium Azide (NaN(_3)) | 1-(3-azidocyclopentyl)-4-methylbenzene | DMF | 80-100 | 3-6 | 80-95 |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Sodium cyanide and sodium azide are highly toxic; handle with extreme care and have appropriate quench solutions and emergency procedures in place.
Protocol 1: Synthesis of (3-(p-tolyl)cyclopentyl)methanol via Hydroxide Substitution
This protocol describes the substitution of the bromine atom with a hydroxyl group using sodium hydroxide. A mixture of acetone and water is used as the solvent to facilitate the dissolution of both the organic substrate and the inorganic nucleophile.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Acetone
-
Deionized Water
-
Diethyl ether (for extraction)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO(_4))
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 3:1 mixture of acetone and deionized water (e.g., 30 mL acetone and 10 mL water).
-
Add sodium hydroxide (1.5 eq) to the solution.
-
Attach a reflux condenser to the flask and heat the mixture to 60°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 6-12 hours), allow the reaction mixture to cool to room temperature.
-
Remove the acetone using a rotary evaporator.
-
Add 50 mL of deionized water to the remaining aqueous solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 40 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure (3-(p-tolyl)cyclopentyl)methanol.
Protocol 2: Synthesis of 2-(3-(p-tolyl)cyclopentyl)acetonitrile via Cyanide Substitution
This protocol details the S(N)2 reaction with sodium cyanide to introduce a nitrile functional group.[1][2] A polar aprotic solvent like DMSO is used to enhance the nucleophilicity of the cyanide ion.[1]
Materials:
-
This compound
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO)
-
Diethyl ether (for extraction)
-
Deionized Water
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na(_2)SO(_4))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in 40 mL of DMSO.
-
Carefully add sodium cyanide (1.2 eq) to the solution. Caution: NaCN is highly toxic.
-
Heat the reaction mixture to 70°C and stir vigorously.
-
Monitor the reaction by TLC until the starting material has been consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and pour it into 150 mL of cold deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL) to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude nitrile by vacuum distillation or column chromatography.
Protocol 3: Synthesis of 1-(3-azidocyclopentyl)-4-methylbenzene via Azide Substitution
This protocol outlines the synthesis of the corresponding azide derivative using sodium azide in DMF. This S(_N)2 reaction is typically efficient and clean.
Materials:
-
This compound
-
Sodium Azide (NaN(_3))
-
Dimethylformamide (DMF)
-
Diethyl ether (for extraction)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO(_4))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and 50 mL of DMF. Caution: NaN(_3) is highly toxic and explosive.
-
Heat the mixture in an oil bath to 90°C with efficient stirring.
-
Follow the reaction's progress by TLC. The reaction is usually complete within 3-6 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of deionized water.
-
Extract the product with diethyl ether (3 x 60 mL).
-
Combine the organic phases and wash with deionized water (2 x 50 mL) to remove DMF, followed by a brine wash (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate via rotary evaporation.
-
The crude 1-(3-azidocyclopentyl)-4-methylbenzene can be further purified by column chromatography if necessary.
Visualizations
Caption: General workflow for nucleophilic substitution.
References
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of (3-Bromocyclopentyl)methylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Bromocyclopentyl)methylbenzene. The information is tailored to address common challenges encountered during the radical bromination of cyclopentylmethylbenzene.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during the synthesis of this compound via radical bromination of cyclopentylmethylbenzene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective radical initiation. | - Ensure the UV lamp is functional and positioned close to the reaction vessel. - If using a chemical initiator (AIBN, benzoyl peroxide), ensure it is not expired and is used in the correct molar ratio (typically 1-5 mol%). - For thermal initiation, verify the reaction temperature is sufficient to induce homolytic cleavage of the initiator. |
| 2. Presence of radical inhibitors. | - Ensure all glassware is thoroughly cleaned and free of contaminants. - Use freshly distilled solvents to remove any potential inhibitors. | |
| 3. Insufficient reaction time or temperature. | - Monitor the reaction progress using TLC or GC. - If the reaction is sluggish, consider increasing the temperature or extending the reaction time. | |
| Formation of Multiple Products (Impurity Issues) | 1. Dibromination. | - Use a 1:1 molar ratio of cyclopentylmethylbenzene to NBS. Using an excess of NBS can lead to the formation of dibrominated products. |
| 2. Bromination on the benzene ring. | - This indicates an electrophilic bromination pathway. Ensure the reaction is performed under strict radical conditions (non-polar solvent, presence of a radical initiator, absence of Lewis acids).[1] | |
| 3. Formation of α-bromoketones. | - The presence of water can lead to the formation of α-bromoketones. Use anhydrous solvents and dry glassware to prevent this side reaction.[2] | |
| Reaction Not Initiating | 1. Poor quality of N-Bromosuccinimide (NBS). | - Impure NBS can be yellow or brown due to the presence of bromine.[2] Recrystallize the NBS from water to purify it before use.[3] |
| 2. Inadequate light source for photo-initiation. | - Use a high-intensity UV lamp. Ensure the reaction vessel is made of a material that is transparent to the wavelength of the UV light being used (e.g., quartz or borosilicate glass). | |
| Difficulty in Product Purification | 1. Co-elution of product and starting material. | - Optimize the solvent system for column chromatography to achieve better separation. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent, is typically effective. |
| 2. Presence of succinimide byproduct. | - Succinimide is soluble in water. Perform an aqueous work-up by washing the organic layer with water to remove the succinimide. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for the synthesis of this compound?
A1: The most common and effective method is the free-radical bromination of cyclopentylmethylbenzene using N-Bromosuccinimide (NBS) as the brominating agent. This reaction is typically initiated by UV light or a chemical radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in an anhydrous non-polar solvent like carbon tetrachloride (CCl4) or cyclohexane.[4][5]
Q2: Why is N-Bromosuccinimide (NBS) preferred over elemental bromine (Br2) for this synthesis?
A2: NBS is preferred because it provides a low, constant concentration of bromine radicals, which favors the desired radical substitution on the cyclopentyl ring.[4] Using elemental bromine can lead to competing electrophilic addition to the benzene ring and other unwanted side reactions.[6][7]
Q3: My reaction has a low yield. What are the common causes and how can I improve it?
A3: Low yields can result from several factors:
-
Poor Radical Initiation: Ensure your radical initiator (AIBN or benzoyl peroxide) is fresh and used in the correct concentration, or that your UV light source is of sufficient intensity.
-
Presence of Water: Water can hydrolyze NBS and the desired product.[2] Ensure all reagents and glassware are anhydrous.
-
Incorrect Solvent: Use a non-polar solvent like CCl4 or cyclohexane to favor the radical pathway. Polar solvents can promote ionic side reactions.[1]
-
Reaction Time and Temperature: The reaction may require prolonged heating or irradiation. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A4: Common impurities include:
-
Unreacted Cyclopentylmethylbenzene: This can be addressed by optimizing reaction time and the stoichiometry of the reagents.
-
Dibrominated Products: These form when an excess of NBS is used.
-
Succinimide: This is a byproduct of the reaction with NBS and can be removed with an aqueous wash.
-
Products of Benzene Ring Bromination: This suggests that the reaction conditions are favoring electrophilic substitution. Ensure you are using a non-polar solvent and a radical initiator.
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved through the following steps:
-
Aqueous Work-up: After the reaction is complete, cool the mixture and filter off the succinimide. Wash the organic layer with water to remove any remaining succinimide, followed by a wash with a saturated sodium bicarbonate solution and then brine.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Column Chromatography: If further purification is needed, flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) is generally effective.
Experimental Protocols
Synthesis of Cyclopentylmethylbenzene (Starting Material)
A detailed protocol for the synthesis of the starting material is outside the scope of this guide, but a common method is the Friedel-Crafts alkylation of benzene with cyclopentylmethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Radical Bromination of Cyclopentylmethylbenzene
Materials:
-
Cyclopentylmethylbenzene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Anhydrous Carbon Tetrachloride (CCl4) or Cyclohexane
-
Round-bottom flask
-
Reflux condenser
-
UV lamp (if using photo-initiation) or heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclopentylmethylbenzene (1 equivalent) in anhydrous CCl4.
-
Add N-Bromosuccinimide (1.05 equivalents) and the radical initiator (e.g., AIBN, 0.02 equivalents) to the flask.
-
If using photo-initiation, position a UV lamp approximately 10 cm from the flask. If using thermal initiation, heat the mixture to reflux (approximately 77°C for CCl4).
-
Stir the reaction mixture vigorously. The reaction is complete when the denser NBS is consumed and the lighter succinimide floats on the surface. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide.
-
Transfer the filtrate to a separatory funnel and wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to yield this compound.
Data Presentation
Table 1: Typical Reaction Conditions for Radical Bromination
| Parameter | Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of bromine radicals, enhancing selectivity. |
| Solvent | Anhydrous Carbon Tetrachloride (CCl4) or Cyclohexane | Non-polar solvents favor the radical mechanism and prevent ionic side reactions. |
| Initiator | AIBN, Benzoyl Peroxide, or UV light | Initiates the radical chain reaction. |
| Temperature | Reflux (e.g., ~77°C for CCl4) or as required for the chosen initiator | Provides the necessary energy for homolytic cleavage of the initiator. |
| Molar Ratio (Substrate:NBS) | 1 : 1.05 | A slight excess of NBS ensures complete consumption of the starting material without promoting significant dibromination. |
Visualizations
Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of this compound.
Potential Side Reactions
Caption: Common side reactions in the bromination of cyclopentylmethylbenzene.
Troubleshooting Workflow
References
Technical Support Center: Purification of Crude (3-Bromocyclopentyl)methylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (3-Bromocyclopentyl)methylbenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Distillation | 1. Inefficient separation from impurities with close boiling points. 2. Thermal decomposition of the product. 3. Presence of azeotropes. | 1. Use a fractionating column for fractional distillation. 2. Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point. 3. Analyze the composition of the distillate to identify any azeotropic mixtures. Consider alternative purification methods like column chromatography. |
| Product "Oils Out" During Recrystallization | 1. The solvent is too nonpolar, causing the compound to separate as a liquid. 2. The concentration of the compound is too high. 3. The cooling process is too rapid. | 1. Try a slightly more polar solvent or a mixed solvent system. 2. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until dissolved, then cool slowly. 3. Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Poor Separation in Column Chromatography | 1. Incorrect solvent system (polarity is too high or too low). 2. Column overloading. 3. Irregular column packing. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. For nonpolar compounds, start with a nonpolar eluent like hexane and gradually add a slightly more polar solvent like ethyl acetate or dichloromethane.[1] 2. Use an appropriate amount of crude material for the column size (typically a 20:1 to 100:1 ratio of silica gel to crude mixture by weight).[2] 3. Ensure the column is packed uniformly without air bubbles or cracks. |
| Product Decomposes on Silica Gel Column | 1. The silica gel is too acidic, causing degradation of the acid-sensitive bromide. | 1. Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base, like triethylamine in the eluent (e.g., 1-2% triethylamine in the hexane/ethyl acetate mixture), and then re-equilibrating with the mobile phase.[1] |
| Presence of Color in the Final Product | 1. Residual acidic impurities. 2. Trace amounts of bromine from the synthesis. | 1. Wash the crude product with a dilute aqueous solution of sodium bicarbonate or sodium carbonate to neutralize and remove acidic impurities. 2. Wash with a dilute aqueous solution of sodium thiosulfate to quench any remaining bromine. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Common impurities may include unreacted starting materials (e.g., (3-cyclopentyl)methylbenzene or the corresponding alcohol), residual acids from the synthesis (e.g., HBr), byproducts such as isomers or elimination products (alkenes), and residual solvents.
Q2: Which purification technique is most suitable for (3-Bromocyclcyclopentyl)methylbenzene?
A2: The choice of technique depends on the nature and quantity of the impurities.
-
Distillation (simple or fractional) is effective for separating the product from non-volatile impurities or solvents with significantly different boiling points.[3][4]
-
Flash Column Chromatography is highly effective for separating compounds with similar polarities and is often the method of choice for achieving high purity.[5]
-
Liquid-Liquid Extraction/Washing is a crucial first step to remove acidic or basic impurities.
Q3: My compound is an oil. Can I still use recrystallization?
A3: Recrystallization of oils can be challenging but is sometimes possible.[6][7] It often requires extensive screening of solvents or solvent mixtures to find a system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Seeding with a small crystal can sometimes induce crystallization. If the compound consistently "oils out," column chromatography is a more reliable alternative.[6]
Q4: What are good starting conditions for flash column chromatography of this compound?
A4: As this compound is a relatively nonpolar compound, a good starting point for normal-phase flash chromatography would be 100% hexane as the eluent.[1] The polarity can be gradually increased by adding small amounts of ethyl acetate or dichloromethane to achieve the desired separation, which should be optimized by TLC beforehand.[1]
Experimental Protocols
Protocol 1: Vacuum Distillation
This protocol is suitable for purifying high-boiling point liquids that may decompose at atmospheric pressure.[3][8]
-
Setup : Assemble a vacuum distillation apparatus, ensuring all glassware is free of star cracks.[3] Use a magnetic stirrer in the distilling flask.
-
Sample Preparation : Place the crude this compound into the distilling flask. It is recommended that the flask is no more than two-thirds full.
-
Vacuum Application : Slowly and carefully apply the vacuum from a vacuum pump or water aspirator.
-
Heating : Begin heating the distilling flask once the desired pressure is reached and stable. The heating bath should be set approximately 20-30°C higher than the expected boiling point of the compound at that pressure.[8]
-
Collection : Collect the fraction that distills at a constant temperature. It is advisable to collect a small forerun fraction and then switch to a clean receiving flask for the main product.
-
Shutdown : After collecting the product, remove the heat source and allow the apparatus to cool before slowly reintroducing air to the system.
Protocol 2: Flash Column Chromatography
This protocol is for the purification of the compound based on its polarity.[2][5]
-
Solvent System Selection : Using TLC, determine an appropriate solvent system that gives your product an Rf value of approximately 0.2-0.4. For this nonpolar compound, start with hexane and add ethyl acetate or dichloromethane as needed.
-
Column Packing : Pack a glass column with silica gel as a slurry in the initial, least polar solvent. Ensure the packing is uniform and free of air bubbles.
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Sample Loading : Dissolve the crude product in a minimal amount of the chromatography solvent and carefully load it onto the top of the silica gel bed.
-
Elution : Begin eluting with the chosen solvent system. Apply positive pressure to the top of the column to achieve a steady flow rate.
-
Fraction Collection : Collect fractions in test tubes or other suitable containers.
-
Analysis : Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator.[4]
Logical Workflow for Purification
Caption: Troubleshooting workflow for the purification of this compound.
References
identification of common side products in (3-Bromocyclopentyl)methylbenzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Bromocyclopentyl)methylbenzene. The following information addresses common side products and experimental challenges.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound via two primary synthetic routes: Friedel-Crafts Alkylation and Grignard Reaction.
Route 1: Friedel-Crafts Alkylation of Toluene with 1,3-Dibromocyclopentane
Issue 1: Low Yield of the Desired Product and a High Amount of Polyalkylated Byproducts
-
Observation: TLC or GC-MS analysis of the crude reaction mixture shows significant peaks corresponding to di- and tri-substituted toluene derivatives.
-
Cause: The product, this compound, is an activated arene and can undergo further alkylation under the reaction conditions. This is a common issue in Friedel-Crafts alkylation.[1][2][3]
-
Solution:
-
Use a large excess of the aromatic compound (toluene): This increases the probability that the electrophile will react with a molecule of the starting material rather than the more reactive product.[1]
-
Control reaction temperature: Lower temperatures can sometimes reduce the rate of subsequent alkylations.
-
Slow, controlled addition of the alkylating agent: Adding the 1,3-dibromocyclopentane dropwise to the toluene and catalyst mixture can help maintain a low concentration of the alkylating agent and minimize polyalkylation.
-
Issue 2: Formation of Multiple Isomers
-
Observation: The product mixture contains isomers with the cyclopentyl group at the ortho, meta, and para positions of the toluene ring. Additionally, isomers with the methylbenzene group at different positions on the cyclopentyl ring may be present.
-
Cause:
-
Positional Isomerism on Toluene: Friedel-Crafts alkylation of toluene can yield a mixture of ortho, para, and meta isomers. The ratio of these isomers is often dependent on the reaction temperature.[4][5]
-
Carbocation Rearrangement: The secondary carbocation formed from 1,3-dibromocyclopentane can potentially undergo hydride shifts to form a more stable carbocation, leading to the attachment of the methylbenzene group at a different position on the cyclopentyl ring.[6][7][8][9]
-
-
Solution:
-
Optimize Reaction Temperature: The isomer distribution can be influenced by temperature. For example, in some alkylations of toluene, lower temperatures favor ortho and para products, while higher temperatures can lead to a higher proportion of the meta isomer.[4][5]
-
Choice of Catalyst: The nature of the Lewis acid catalyst can sometimes influence the degree of carbocation rearrangement.
-
Issue 3: Presence of High Molecular Weight Byproducts
-
Observation: GC-MS or LC-MS analysis indicates the presence of compounds with a mass corresponding to the addition of two toluene molecules to a cyclopentane ring.
-
Cause: The second bromine atom on the 1,3-dibromocyclopentane can also react with a molecule of toluene in a second Friedel-Crafts alkylation.
-
Solution:
-
Stoichiometry Control: Use a molar excess of 1,3-dibromocyclopentane relative to toluene to favor monosubstitution. However, this will likely result in unreacted toluene. Careful optimization of the stoichiometry is required.
-
Route 2: Grignard Reaction with Phenylmagnesium Bromide and 1,3-Dibromocyclopentane
Issue 1: Significant Amount of Biphenyl in the Crude Product
-
Observation: A non-polar, crystalline solid is isolated along with the desired product, identified as biphenyl.
-
Cause: This is a common side product in Grignar d reactions and is formed by the coupling of two phenylmagnesium bromide molecules (Wurtz-Fittig type reaction).[10][11] This can be favored by higher temperatures and high concentrations of the Grignard reagent.[11]
-
Solution:
-
Slow Addition: Add the bromobenzene to the magnesium turnings slowly to maintain a low concentration of the resulting Grignard reagent.
-
Temperature Control: Maintain a gentle reflux during the formation of the Grignard reagent and cool the reaction mixture before adding the 1,3-dibromocyclopentane.
-
Purification: Biphenyl can often be removed from the desired product by recrystallization or column chromatography.
-
Issue 2: Low Conversion of Starting Materials
-
Observation: A significant amount of unreacted bromobenzene and/or 1,3-dibromocyclopentane remains after the reaction.
-
Cause: The Grignard reagent is highly sensitive to moisture and protic solvents. Any water present in the glassware or solvents will quench the reagent, reducing the effective concentration and leading to low conversion.[10][11][12]
-
Solution:
-
Rigorous Drying of Glassware and Solvents: All glassware should be oven-dried or flame-dried before use. Anhydrous solvents are essential for this reaction.[10][11]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.
-
Issue 3: Formation of High Molecular Weight Polymeric Material
-
Observation: A significant amount of an intractable, high molecular weight residue is formed.
-
Cause: If a di-Grignard reagent is formed from 1,3-dibromocyclopentane, it can react with other molecules of the dihalide to form polymeric chains. Wurtz-type coupling between the mono-Grignard reagent of 1,3-dibromocyclopentane and another molecule of 1,3-dibromocyclopentane can also contribute to polymer formation.[13][14][15]
-
Solution:
-
Inverse Addition: Add the 1,3-dibromocyclopentane slowly to the phenylmagnesium bromide solution. This ensures that the Grignard reagent is always in excess, minimizing the chance of di-Grignard formation and subsequent polymerization.
-
Low Temperature: Perform the reaction at a low temperature to reduce the rate of side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Friedel-Crafts synthesis of this compound?
A1: The most common side products are polyalkylated toluenes (where more than one cyclopentyl group is attached to the toluene ring), positional isomers (ortho, meta, and para-substituted products), and potentially rearranged isomers of the cyclopentyl group.[1][2][3][4][5][6][7][8][9]
Q2: How can I minimize the formation of biphenyl during the Grignard synthesis?
A2: To minimize biphenyl formation, it is crucial to control the reaction conditions. This includes the slow addition of bromobenzene to magnesium to keep the Grignard reagent concentration low, and maintaining a moderate reaction temperature.[10][11]
Q3: Why is it critical to use anhydrous conditions for the Grignard reaction?
A3: Grignard reagents are extremely strong bases and will react readily with any protic source, such as water. This reaction quenches the Grignard reagent, converting it to benzene and rendering it inactive for the desired reaction, which leads to low yields.[10][11][12]
Q4: Can carbocation rearrangement be a significant issue in the Friedel-Crafts alkylation with a cyclopentyl system?
A4: While less prone to rearrangement than linear alkyl carbocations, the secondary carbocation on the cyclopentyl ring can still undergo hydride shifts to form a more stable carbocation, potentially leading to a mixture of isomeric products.[6][7][8][9] The extent of this rearrangement can be influenced by the specific catalyst and reaction temperature.
Q5: What is Wurtz coupling and how does it affect my Grignard reaction?
A5: Wurtz coupling is a side reaction where two alkyl halides react in the presence of a metal to form a new carbon-carbon bond. In the context of this Grignard synthesis, the phenylmagnesium bromide can react with unreacted 1,3-dibromocyclopentane or the this compound product, leading to undesired higher molecular weight byproducts.[13][14][15][16]
Data Presentation
Table 1: Expected Side Products in the Synthesis of this compound
| Synthetic Route | Side Product | Reason for Formation | Expected Relative Amount |
| Friedel-Crafts Alkylation | Polyalkylated Toluenes | Product is more reactive than starting material.[1][2][3] | High if toluene is not in large excess. |
| Positional Isomers (o, m, p) | Electrophilic substitution on a substituted ring.[4][5] | Varies with temperature. | |
| Rearranged Cyclopentyl Isomers | Carbocation rearrangement.[6][7][8][9] | Minor to moderate, depending on conditions. | |
| Di-toluenated Cyclopentane | Reaction at both bromine sites. | Moderate if stoichiometry is not controlled. | |
| Grignard Reaction | Biphenyl | Coupling of Grignard reagent.[10][11] | Moderate, dependent on conditions. |
| Benzene | Reaction of Grignard reagent with water.[10][11][12] | High if conditions are not anhydrous. | |
| Wurtz Coupling Products | Reaction of Grignard with alkyl halide.[13][14][15][16] | Moderate, dependent on addition rate and temperature. | |
| Polymeric Material | Di-Grignard formation and subsequent reaction. | Can be significant if addition is not controlled. |
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of Toluene with 1,3-Dibromocyclopentane
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Preparation: Under a nitrogen atmosphere, add anhydrous toluene (10 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (1.1 equivalents) with stirring.
-
Addition of Alkylating Agent: Dissolve 1,3-dibromocyclopentane (1 equivalent) in a small amount of anhydrous toluene and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Work-up: Carefully quench the reaction by pouring the mixture over crushed ice with stirring. Separate the organic layer, wash with a saturated sodium bicarbonate solution, then with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.
Protocol 2: Grignard Reaction of Phenylmagnesium Bromide with 1,3-Dibromocyclopentane
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Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask containing magnesium turnings (1.2 equivalents) under a nitrogen atmosphere, add a small crystal of iodine. Add a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether dropwise via a dropping funnel to initiate the reaction. Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.[10][11]
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Reaction with Dihalide: After the magnesium has been consumed, cool the Grignard reagent to 0 °C. Add a solution of 1,3-dibromocyclopentane (1 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard solution over 1-2 hours.
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Reaction: After the addition, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and solvent removal, the crude product can be purified by vacuum distillation or column chromatography.
Visualizations
Caption: Friedel-Crafts Alkylation: Main reaction and common side pathways.
Caption: Grignard Reaction: Main reaction and common side pathways.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. google.com [google.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic chemistry - Does rearrangement occur in Friedel Crafts alkylation or not? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Give reaction Wurtz and wurtz fitting with grignard reagent | Filo [askfilo.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
Technical Support Center: Coupling Reactions with (3-Bromocyclopentyl)methylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with coupling reactions involving (3-Bromocyclopentyl)methylbenzene. The content is designed to address specific experimental challenges in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Which coupling reactions are most suitable for a secondary alkyl bromide like this compound?
A1: While challenging, Suzuki-Miyaura, Heck, and Sonogashira couplings can all be adapted for use with secondary alkyl bromides. Nickel-catalyzed Suzuki-Miyaura reactions have shown particular promise for such substrates. The choice of reaction will depend on the desired final product (e.g., alkyl-aryl, alkyl-alkene, or alkyl-alkyne bond formation).
Q2: What are the primary challenges when using a secondary alkyl bromide in these coupling reactions?
A2: The main difficulties include:
-
Slow Oxidative Addition: The C(sp³)-Br bond is generally less reactive than C(sp²)-Br bonds in aryl or vinyl halides.
-
β-Hydride Elimination: This is a common side reaction for alkyl halides with β-hydrogens, leading to the formation of an alkene byproduct and reduced yield of the desired coupled product.[1][2]
-
Homocoupling: Self-coupling of the coupling partners (e.g., boronic acid in Suzuki reactions) can be a significant side reaction.[3]
-
Low Yields: Due to the factors above, achieving high yields can be difficult without careful optimization of reaction conditions.[4][5]
Q3: How can I minimize β-hydride elimination?
A3: Several strategies can be employed:
-
Use of Bulky Ligands: Sterically demanding ligands can favor reductive elimination over β-hydride elimination.
-
Lower Reaction Temperatures: This can sometimes disfavor the elimination pathway.
-
Choice of Metal Catalyst: Nickel catalysts, for instance, have a higher energetic barrier for β-hydride elimination compared to palladium.[6]
-
Substrate Design: If possible, using a substrate without β-hydrogens is the most effective way to avoid this side reaction.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low to no yield of the desired coupled product.
This is a common issue when working with secondary alkyl bromides. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inefficient Catalyst System | Switch to a nickel-based catalyst system, which is often more effective for secondary alkyl bromides. A combination of NiCl₂(PCy₃)₂ with K₃PO₄ as the base has been shown to be effective.[7][8] |
| Inappropriate Base | The choice of base is critical. Try switching to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous, but note that a small amount of water can sometimes be beneficial.[9] |
| Poor Ligand Choice | For nickel-catalyzed reactions, consider using diamine ligands such as trans-N,N'-dimethyl-1,2-cyclohexanediamine.[10] For palladium, bulky electron-rich phosphine ligands like SPhos or XPhos may improve results.[11] |
| Solvent Effects | The reaction solvent can significantly impact yield. Screen solvents such as dioxane, THF, or toluene, often in combination with water.[4] |
| Low Reaction Temperature | While higher temperatures can promote side reactions, oxidative addition may be too slow at room temperature. A moderate increase in temperature (e.g., 60-80 °C) may be necessary. |
Problem: Significant formation of homocoupled and/or dehalogenated byproducts.
These side reactions compete with the desired cross-coupling.
| Potential Cause | Recommended Solution |
| Oxygen in the Reaction Mixture | Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (Argon or Nitrogen). Oxygen can promote homocoupling.[5] |
| Suboptimal Catalyst-to-Ligand Ratio | The ratio of palladium or nickel to the phosphine ligand can influence side reactions. A 1:2 or 1:4 ratio is a good starting point for optimization. |
| Presence of Water | While some water can be beneficial for the Suzuki reaction, excess water can lead to protodeboronation of the boronic acid, which can then participate in other side reactions. |
This protocol is adapted from literature procedures for analogous substrates.[12]
-
Preparation: In a glovebox, add NiCl₂•glyme (5 mol%) and trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%) to an oven-dried vial equipped with a stir bar.
-
Reagent Addition: Add the arylboronic acid (1.2 equivalents) and K₃PO₄ (2.0 equivalents).
-
Reaction Mixture: Remove the vial from the glovebox, and add this compound (1.0 equivalent) followed by anhydrous dioxane (to achieve a 0.1 M concentration of the limiting reagent).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Heck Coupling
Problem: The reaction is not proceeding, and only starting materials are recovered.
Heck reactions with unactivated alkyl halides are notoriously difficult.
| Potential Cause | Recommended Solution |
| Palladium Catalyst Inactivity | For secondary alkyl bromides, a simple Pd(OAc)₂/PPh₃ system may not be sufficient. Consider using a more active catalyst system, such as a nickel catalyst (e.g., NiBr₂•glyme with a Xantphos ligand) which can be more effective for unactivated alkyl bromides.[13] |
| Ligand Choice | The ligand plays a crucial role. For palladium, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands might be necessary to promote oxidative addition and prevent β-hydride elimination.[14] |
| Base and Additives | A strong, non-nucleophilic base is often required. The addition of silver salts can sometimes promote the reaction by acting as a halide scavenger. |
Problem: Formation of an alkene byproduct from the starting material.
This is a strong indication that β-hydride elimination is the dominant pathway.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | β-hydride elimination is often favored at higher temperatures. Try running the reaction at a lower temperature, although this may also slow down the desired coupling. |
| Catalyst System Favors Elimination | As mentioned, some catalyst systems are more prone to this side reaction. A switch to a nickel-based system may be beneficial.[6] |
| Intramolecular vs. Intermolecular Reaction | If the alkene is part of the same molecule, an intramolecular Heck reaction might be more favorable. For intermolecular reactions, the conditions need to be carefully controlled to disfavor elimination.[15][16] |
This is a generalized protocol based on literature for similar substrates.[17]
-
Preparation: To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%) and a suitable phosphine ligand (e.g., P(o-tol)₃, 10 mol%).
-
Reagent Addition: Add a non-nucleophilic base (e.g., proton sponge, 1.2 equivalents) and the alkene (1.5 equivalents).
-
Reaction Mixture: Add this compound (1.0 equivalent) and anhydrous solvent (e.g., DMF or DMAc, to 0.1 M).
-
Degassing: Degas the mixture with argon for 15-20 minutes.
-
Reaction: Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify via column chromatography.
Sonogashira Coupling
Problem: No reaction or very low conversion.
Coupling an sp³-hybridized bromide is a known challenge for the Sonogashira reaction.
| Potential Cause | Recommended Solution |
| Standard Conditions are Ineffective | Traditional Pd/Cu systems may not be active enough. Consider a copper-free system with a highly active palladium catalyst and a suitable ligand, or a system specifically designed for alkyl halides.[18] |
| Inappropriate Ligand | N-heterocyclic carbene (NHC) ligands have been shown to be effective in the Sonogashira coupling of unactivated alkyl bromides.[19] |
| Base Not Optimal | A strong, non-coordinating base is often required. Consider using a bulky amine base or an inorganic base like Cs₂CO₃. |
Problem: Significant homocoupling of the terminal alkyne (Glaser coupling).
This is a common side reaction in Sonogashira couplings, especially in the presence of copper and oxygen.
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere.[3] |
| Copper(I) Co-catalyst | While often necessary, the copper co-catalyst can promote homocoupling. Consider a copper-free Sonogashira protocol. If using copper, ensure high purity of the copper source.[20] |
| Slow Cross-Coupling | If the desired cross-coupling is slow, homocoupling may become the dominant pathway. Focus on optimizing the conditions for the cross-coupling reaction to increase its rate. |
This protocol is a generalized procedure based on modern copper-free methods.[13]
-
Preparation: In a Schlenk tube, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., DMF or a mixture of toluene and water).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable base (e.g., Et₃N, 2-3 equivalents).
-
Degassing: Thoroughly degas the solution with argon or by freeze-pump-thaw cycles.
-
Reaction: Heat the reaction to a temperature between 50-80 °C and monitor its progress by TLC or GC-MS.
-
Work-up: After completion, cool the mixture, dilute with water, and extract with an organic solvent. Wash the organic phase with saturated NH₄Cl solution (to remove any residual base) and then with brine. Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the product by column chromatography.
References
- 1. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nickel-Bromide-Catalyzed Suzuki Coupling Reactions - ChemistryViews [chemistryviews.org]
- 8. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 13. DSpace [repository.kaust.edu.sa]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Navigating the Synthesis of (3-Bromocyclopentyl)methylbenzene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (3-Bromocyclopentyl)methylbenzene. The following information is designed to help improve reaction yields and purity by offering detailed experimental protocols and addressing potential pitfalls in common synthetic routes.
Troubleshooting Guides
The synthesis of this compound can be approached through several methods, each with its own set of challenges. This guide focuses on the most common synthetic strategy, Friedel-Crafts alkylation, and provides insights into potential issues and their solutions.
Primary Synthetic Route: Friedel-Crafts Alkylation
The direct alkylation of methylbenzene (toluene) with a 3-bromocyclopentyl precursor is a primary synthetic consideration. However, this method is fraught with potential complications that can significantly impact the yield and purity of the desired product.
dot
Caption: Workflow for Friedel-Crafts Alkylation highlighting potential side reactions.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low to No Yield of Desired Product | Carbocation Rearrangement: The secondary carbocation formed from 3-bromocyclopentane can undergo a hydride shift to form a more stable tertiary carbocation, leading to an isomeric product.[1][2] | - Use a milder Lewis acid: Less reactive catalysts like FeCl3 may reduce the extent of rearrangement compared to AlCl3.[3] - Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., 0°C) can favor the kinetically controlled, non-rearranged product.[4] - Alternative Synthesis: Consider a Friedel-Crafts acylation followed by a reduction (e.g., Wolff-Kishner or Clemmensen reduction) to avoid carbocation formation altogether.[5] |
| Presence of Multiple Isomers (ortho, para, meta) | Directing Effects of the Methyl Group: The methyl group on toluene is an ortho-, para-director. The ratio of these isomers is temperature-dependent. At higher temperatures, the thermodynamically more stable meta isomer can be favored.[4] | - Control Temperature: For a higher proportion of ortho and para isomers, maintain a low reaction temperature (e.g., 0°C).[4] - Purification: Utilize column chromatography to separate the desired isomers from the product mixture. |
| Significant Amount of Polysubstituted Products | Activation of the Product: The alkylated product is more reactive than the starting toluene, making it susceptible to further alkylation.[5] This is a common drawback of Friedel-Crafts alkylation. | - Use a Large Excess of Toluene: Employing toluene as the limiting reagent can statistically favor the mono-alkylation product.[5] - Control Stoichiometry: Carefully control the molar ratio of the alkylating agent to toluene. |
| Reaction Fails to Initiate | Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl3) may be deactivated by moisture. | - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and reagents are anhydrous. Handle the Lewis acid in an inert atmosphere (e.g., under nitrogen or argon). |
| Formation of Tar-like Byproducts | High Reaction Temperature or Catalyst Concentration: Aggressive reaction conditions can lead to polymerization and decomposition of reagents and products. | - Optimize Conditions: Reduce the reaction temperature and the amount of Lewis acid catalyst. Perform small-scale trial reactions to find the optimal balance. |
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts alkylation yield of this compound consistently low?
A1: Low yields in this specific reaction are most commonly attributed to two main factors: carbocation rearrangement and polysubstitution. The secondary carbocation generated from 3-bromocyclopentane can rearrange to a more stable carbocation, leading to the formation of undesired isomers.[1][2] Additionally, the product of the initial alkylation is more reactive than toluene itself, which promotes further alkylation and the formation of polysubstituted byproducts.[5]
Q2: How can I minimize the formation of rearranged products?
A2: To minimize carbocation rearrangement, you can try several strategies. Using a milder Lewis acid, such as iron(III) chloride (FeCl3) instead of the more reactive aluminum chloride (AlCl3), can be effective.[3] Lowering the reaction temperature, for instance to 0°C, can also favor the desired product by kinetically controlling the reaction.[4] The most robust method to completely avoid rearrangement is to use an alternative synthetic route, such as Friedel-Crafts acylation followed by a reduction of the resulting ketone.
Q3: What is the expected isomer distribution (ortho, para, meta) and how can I control it?
A3: The methyl group of toluene directs incoming electrophiles to the ortho and para positions. The ratio of these isomers is highly dependent on the reaction temperature. At lower temperatures (e.g., 0°C), you can expect a higher proportion of the ortho and para isomers.[4] As the temperature increases, the reaction can shift towards thermodynamic control, favoring the more stable meta isomer. To obtain a higher yield of the ortho and para products, it is crucial to maintain low and consistent reaction temperatures.
Q4: Are there alternative synthetic routes to this compound that avoid the issues of Friedel-Crafts alkylation?
A4: Yes, two common alternatives are Grignard reactions and Suzuki coupling.
-
Grignard Reaction: This would involve preparing a Grignard reagent from a suitable bromotoluene derivative and reacting it with 3-bromocyclopentanone, followed by reduction of the resulting alcohol. This multi-step process offers more control over the final product structure.
-
Suzuki Coupling: This powerful cross-coupling reaction would involve reacting a cyclopentenylboronic acid or ester with a bromotoluene derivative in the presence of a palladium catalyst.[6][7] This method is known for its high functional group tolerance and can provide good yields of the desired product.
dot
Caption: Alternative synthetic pathways to this compound.
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of Toluene (Adapted)
Objective: To synthesize this compound via Friedel-Crafts alkylation.
Materials:
-
Toluene (large excess, acts as solvent and reactant)
-
3-Bromocyclopentane
-
Anhydrous Iron(III) Chloride (FeCl3)
-
Anhydrous Dichloromethane (DCM, optional solvent)
-
Ice bath
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube.
-
Charge the flask with a large excess of anhydrous toluene. If desired, anhydrous DCM can be used as a co-solvent.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add anhydrous FeCl3 to the stirring toluene.
-
Add 3-bromocyclopentane to the dropping funnel.
-
Add the 3-bromocyclopentane dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, let the reaction stir at 0°C for an additional 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by slowly pouring the mixture over crushed ice.
-
Separate the organic layer, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
dot
Caption: General experimental workflow for the synthesis and purification.
Quantitative Data from a Related Reaction
While specific yield data for the target reaction is scarce, data from the Friedel-Crafts alkylation of toluene with other alkylating agents can provide some context. For example, the isomer distribution in the methylation of toluene is highly temperature-dependent:
| Temperature | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |
| 0°C | 54 | 17 | 29 |
| 25°C | 3 | 69 | 28 |
Data adapted from studies on the methylation of toluene and may not be directly representative of the reaction with 3-bromocyclopentane.[4] This table illustrates the significant impact of temperature on isomer distribution, a key consideration for optimizing your reaction.
References
- 1. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]
- 2. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 3. 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
challenges in the scale-up synthesis of (3-Bromocyclopentyl)methylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of (3-Bromocyclopentyl)methylbenzene. The content is tailored for researchers, scientists, and drug development professionals.
Section 1: Troubleshooting Guides
Two primary synthetic routes are commonly considered for the preparation of this compound. This guide addresses the potential challenges in the scale-up of each approach.
Route 1: Friedel-Crafts Alkylation of Toluene with a Brominated Cyclopentane Derivative
This approach involves the reaction of toluene with an alkylating agent such as 3-bromocyclopentene or 1,3-dibromocyclopentane in the presence of a Lewis acid catalyst.
Logical Workflow for Troubleshooting Friedel-Crafts Alkylation
Caption: Troubleshooting workflow for Friedel-Crafts alkylation.
Frequently Asked Questions (FAQs): Friedel-Crafts Alkylation
Q1: My reaction is giving a low yield of the desired product. What are the common causes?
A1: Low yields in Friedel-Crafts alkylation can stem from several factors:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture. Ensure all reagents and glassware are thoroughly dried. Using a freshly opened or properly stored catalyst is crucial.
-
Insufficient Catalyst: Inadequate amounts of the catalyst can lead to incomplete conversion.
-
Reaction Temperature: The reaction temperature influences the reaction rate and selectivity. For some systems, higher temperatures may be required to drive the reaction to completion, but this can also lead to more side products.[1][2]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q2: I am observing significant amounts of di- and tri-substituted toluene byproducts. How can I minimize polysubstitution?
A2: Polysubstitution is a common challenge in Friedel-Crafts alkylation because the alkylated product is often more reactive than the starting material.[3][4] To minimize this:
-
Use a Large Excess of the Aromatic Substrate: Employing a large excess of toluene will increase the probability of the alkylating agent reacting with a toluene molecule rather than the already substituted product.
-
Control Reagent Addition: Slow, dropwise addition of the alkylating agent to the toluene/catalyst mixture can help maintain a low concentration of the alkylating agent, thus disfavoring polysubstitution.
-
Lower Reaction Temperature: Running the reaction at lower temperatures can reduce the rate of the second and subsequent alkylation reactions.
Q3: My product is a mixture of ortho, meta, and para isomers. How can I control the regioselectivity?
A3: The methyl group of toluene is an ortho, para-directing group. However, the isomer distribution in Friedel-Crafts alkylation can be complex and is often influenced by both kinetic and thermodynamic factors.[1][5]
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the ortho and para isomers. At higher temperatures, the reaction can be reversible, leading to the thermodynamically most stable isomer, which may be the meta isomer in some cases.[1][2]
-
Catalyst and Steric Hindrance: The choice of Lewis acid and the steric bulk of the alkylating agent can influence the ortho:para ratio. A bulkier catalyst-alkylating agent complex may favor the formation of the less sterically hindered para isomer.
Q4: I am seeing unexpected byproducts that suggest a rearrangement of the cyclopentyl ring. How can I prevent this?
A4: Carbocation rearrangements are a known issue in Friedel-Crafts alkylations, especially when using primary or secondary alkyl halides.[6][7][8] The initially formed carbocation can rearrange to a more stable one before alkylating the aromatic ring.
-
Milder Lewis Acid: Using a milder Lewis acid can sometimes reduce the extent of carbocation rearrangement.
-
Lower Reaction Temperature: As with controlling regioselectivity, lower temperatures can favor the product from the unrearranged carbocation (kinetic product).
-
Alternative Alkylating Agent: If possible, using an alkylating agent that is less prone to rearrangement can be beneficial.
Table 1: Influence of Reaction Conditions on Friedel-Crafts Alkylation of Toluene
| Parameter | Effect on Yield | Effect on Polysubstitution | Effect on Isomer Ratio (o/p/m) |
| Temperature | Increases rate, but may decrease selectivity | Increases | Shifts towards thermodynamic product (often meta) at higher temps[1] |
| Catalyst Activity | Increases rate | Can increase | Can influence ortho/para ratio |
| Toluene:Alkyl Halide Ratio | Higher ratio favors desired product | Decreases | Minor effect |
| Reaction Time | Increases conversion up to a point | Can increase with prolonged time | Can shift towards thermodynamic product |
Route 2: Radical Bromination of (Cyclopentylmethyl)benzene
This pathway involves the initial synthesis of (cyclopentylmethyl)benzene followed by a radical bromination step to introduce the bromine atom onto the cyclopentyl ring.
Logical Workflow for Troubleshooting Radical Bromination
Caption: Troubleshooting workflow for radical bromination.
Frequently Asked Questions (FAQs): Radical Bromination
Q1: My radical bromination reaction is not proceeding or is very slow. What could be the issue?
A1: Several factors can hinder a radical bromination reaction:
-
Inadequate Initiation: Radical reactions require an initiation step, typically using UV light or a radical initiator like AIBN or benzoyl peroxide. Ensure your light source is of the appropriate wavelength and intensity, or that the initiator is fresh and used at the correct temperature.
-
Presence of Inhibitors: Radical chain reactions are sensitive to inhibitors. Dissolved oxygen can act as an inhibitor. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. Phenolic impurities can also quench radicals.
-
Low Temperature: While high temperatures can lead to side reactions, the reaction needs to be at a temperature sufficient for the decomposition of the radical initiator if one is used.
Q2: I am getting a significant amount of dibrominated and other polybrominated byproducts. How can I improve the selectivity for the mono-brominated product?
A2: Over-bromination occurs when the desired product reacts further with the brominating agent. To control this:
-
Stoichiometry: Use a controlled amount of the brominating agent, typically 1.0 to 1.1 equivalents relative to the starting material.
-
Slow Addition: Adding the brominating agent slowly over the course of the reaction can help to maintain a low concentration, favoring mono-bromination.
Q3: The bromine is adding to the benzylic position (the carbon attached to the benzene ring) instead of the cyclopentane ring. How can I direct the bromination to the cyclopentyl group?
A3: The benzylic position is particularly susceptible to radical bromination due to the resonance stabilization of the resulting benzylic radical.[9]
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is known to be highly selective for the benzylic position.[9][10][11] To achieve bromination on the cyclopentane ring, you may need to use elemental bromine (Br₂) with a radical initiator (light or heat). However, this will likely lead to a mixture of products.
-
Protecting Groups: In some cases, it might be possible to introduce a protecting group that deactivates the benzylic position, although this adds extra steps to the synthesis.
Q4: I have a mixture of brominated isomers on the cyclopentane ring. How can I improve the selectivity for the 3-bromo position?
A4: Radical bromination is selective, with the ease of hydrogen abstraction following the order: tertiary > secondary > primary.[12][13] Since the cyclopentane ring in (cyclopentylmethyl)benzene contains multiple secondary hydrogens, a mixture of positional isomers is expected.
-
Directing Groups: The methylbenzene group's influence on the regioselectivity of bromination on the cyclopentane ring is likely to be minimal in a radical process.
-
Purification: The most practical approach to obtaining the desired 3-bromo isomer is likely through careful purification of the product mixture, for example, by fractional distillation or preparative chromatography.
Table 2: Selectivity in Radical Bromination
| C-H Bond Type | Relative Reactivity (Chlorination) | Relative Reactivity (Bromination) |
| Primary (1°) | 1 | 1 |
| Secondary (2°) | 3.5 | 82 |
| Tertiary (3°) | 5 | 1600 |
| Data is approximate and can vary with reaction conditions.[13][14] |
Section 2: Experimental Protocols
Please Note: These are generalized protocols based on similar reactions and should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: General Procedure for Friedel-Crafts Alkylation of Toluene with a Cyclopentyl Halide
-
Preparation: Under an inert atmosphere (nitrogen or argon), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize evolved HBr/HCl), and an addition funnel with toluene (large excess, e.g., 10 equivalents).
-
Catalyst Addition: Cool the toluene in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous AlCl₃, 1.1 equivalents) in portions.
-
Reagent Addition: Slowly add the cyclopentyl halide (e.g., 3-bromocyclopentene or 1,3-dibromocyclopentane, 1 equivalent) dropwise from the addition funnel over a period of 1-2 hours, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC. The reaction time can vary from a few hours to overnight.
-
Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Combine the organic layers and wash successively with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: General Procedure for Radical Bromination of (Cyclopentylmethyl)benzene
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, dissolve (cyclopentylmethyl)benzene (1 equivalent) in a dry, inert solvent (e.g., carbon tetrachloride or acetonitrile).
-
Initiator: Add a radical initiator (e.g., AIBN or benzoyl peroxide, 0.05-0.1 equivalents).
-
Reaction Conditions: Heat the mixture to reflux. If using photochemical initiation, irradiate the flask with a UV lamp.
-
Brominating Agent Addition: Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide, 1.05 equivalents) in the same solvent from the addition funnel over the course of the reaction.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If using NBS, the succinimide byproduct will precipitate and can be removed by filtration.
-
Washing: Wash the filtrate with water and brine to remove any remaining water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to separate the desired isomer from any byproducts.
Section 3: Data Presentation
Table 3: Hypothetical Isomer Distribution in Friedel-Crafts Alkylation of Toluene with a Cyclopentyl Electrophile
| Temperature | Catalyst | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Polysubstitution (%) |
| 0 °C (Kinetic Control) | AlCl₃ | ~40-50 | ~10-20 | ~30-40 | <10 (with excess toluene) |
| 80 °C (Thermodynamic Control) | AlCl₃ | ~5-15 | ~50-70 | ~20-30 | >20 |
| These are estimated values based on general principles of Friedel-Crafts reactions and will vary depending on the specific cyclopentyl halide and reaction conditions.[1] |
Table 4: Predicted Product Distribution in Radical Bromination of (Cyclopentylmethyl)benzene
| Brominating Agent | Major Product | Minor Products | Rationale |
| NBS | (Bromomethyl)cyclopentylbenzene | Bromination on cyclopentyl ring | NBS is highly selective for the benzylic position due to resonance stabilization of the benzylic radical.[9][10][11] |
| Br₂ / UV light | Mixture of 1-, 2-, and 3-bromo isomers on the cyclopentyl ring | (Bromomethyl)cyclopentylbenzene, dibrominated products | Bromine is less selective than NBS and will react with the secondary C-H bonds on the cyclopentane ring, as well as the benzylic position.[12][15] |
This technical support center is intended as a guide. All reactions, especially on a larger scale, should be performed with appropriate safety precautions and after a thorough risk assessment. It is highly recommended to perform small-scale optimization experiments before proceeding to a larger scale synthesis.
References
- 1. Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product) | Science Mania [sciencemaniachem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. DE3790859C2 - Selective alkylation of toluene - Google Patents [patents.google.com]
- 4. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 5. organic chemistry - Friedel-Crafts's alkylation of Toluene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 12. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. Calculating Radical Yields Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
managing and minimizing impurities in (3-Bromocyclopentyl)methylbenzene preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and minimizing impurities during the synthesis of (3-Bromocyclopentyl)methylbenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the free-radical bromination of cyclopentylmethylbenzene. This reaction typically utilizes a radical initiator and a bromine source, such as N-Bromosuccinimide (NBS), to selectively brominate the cyclopentyl ring.[1][2][3] The reaction is initiated by light or heat.[2]
Q2: What are the potential impurities I might encounter in my preparation?
A2: Impurities can arise from several sources, including side reactions and unreacted starting materials. The most common impurities are isomers of the desired product, dibrominated products, and unreacted cyclopentylmethylbenzene. Due to the nature of free-radical reactions, bromination can occur at different positions on the cyclopentyl ring, leading to a mixture of isomers.[3] The relative stability of the radical intermediate (tertiary > secondary > primary) will influence the product distribution.
Q3: How can I minimize the formation of these impurities during the reaction?
A3: To minimize impurities, careful control of reaction conditions is crucial.
-
Use of NBS: Using N-Bromosuccinimide (NBS) as the bromine source is preferred over Br2 as it provides a low, constant concentration of bromine, which can improve selectivity and reduce the formation of dibrominated byproducts.
-
Control of Stoichiometry: Use a slight excess of cyclopentylmethylbenzene relative to the brominating agent to minimize dibromination.
-
Temperature and Light Control: The reaction should be carried out at a controlled temperature and with a consistent light source to ensure a steady rate of radical initiation and propagation.
Q4: What are the recommended methods for purifying crude this compound?
A4: The primary methods for purification are column chromatography and distillation.
-
Column Chromatography: This is a highly effective method for separating isomers with different polarities.[4] Centrifugal Partition Chromatography (CPC) is a modern liquid-liquid chromatography technique that is particularly well-suited for separating isomers.[4]
-
Distillation: Fractional distillation can be used to separate components with different boiling points. However, separating isomers by distillation can be challenging if their boiling points are very close.[5]
Q5: How can I analyze the purity of my final product?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for analyzing the purity of this compound.[6][7][8] This technique can separate the components of your mixture and provide mass spectral data to identify the desired product and any impurities present.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider adding more radical initiator or increasing the reaction time. |
| Suboptimal reaction temperature | Ensure the reaction is maintained at the optimal temperature for radical initiation and propagation. Temperatures that are too low may result in a slow reaction, while temperatures that are too high can lead to decomposition and side reactions. |
| Inefficient radical initiation | Check the quality and age of your radical initiator. Ensure your light source (if using photo-initiation) is functioning correctly and is of the appropriate wavelength. |
| Loss of product during workup | Review your extraction and washing procedures to minimize product loss. Ensure the pH of the aqueous washes is appropriate to remove byproducts without degrading the product. |
Problem 2: High Levels of Isomeric Impurities
| Possible Cause | Suggested Solution |
| Non-selective bromination | As previously mentioned, using NBS can improve selectivity. Additionally, lowering the reaction temperature may favor the formation of the thermodynamically more stable radical, potentially leading to a higher proportion of the desired isomer. |
| Ineffective purification | Optimize your column chromatography conditions. Experiment with different solvent systems to achieve better separation of the isomers. Consider using a more advanced technique like Centrifugal Partition Chromatography for difficult separations.[4] For distillation, use a longer fractionating column or a spinning band distillation apparatus to improve separation efficiency. |
Problem 3: Presence of Dibrominated Byproducts
| Possible Cause | Suggested Solution |
| Excess brominating agent | Carefully control the stoichiometry of the reaction. Use cyclopentylmethylbenzene as the limiting reagent. |
| High local concentration of bromine | If using Br2, add it slowly to the reaction mixture to maintain a low concentration. This is a key advantage of using NBS. |
Experimental Protocols
Key Experiment: Purification by Column Chromatography
Objective: To separate this compound from isomeric impurities and other byproducts.
Materials:
-
Crude this compound mixture
-
Silica gel (60-120 mesh)
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Hexane (or other non-polar solvent)
-
Ethyl acetate (or other more polar solvent)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the non-polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). The least polar compounds will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluting solvent by adding small percentages of a more polar solvent (e.g., ethyl acetate). This will help to elute the more polar compounds, including the desired product and its isomers.
-
Fraction Collection: Collect small fractions of the eluent in separate tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for common issues in the preparation of this compound.
References
- 1. quora.com [quora.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. For each compound, predict the major product of free-radical brom... | Study Prep in Pearson+ [pearson.com]
- 4. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 5. EP0403331B1 - Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane - Google Patents [patents.google.com]
- 6. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 7. jmchemsci.com [jmchemsci.com]
- 8. researchgate.net [researchgate.net]
column chromatography conditions for purifying (3-Bromocyclopentyl)methylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of (3-Bromocyclopentyl)methylbenzene via column chromatography.
Troubleshooting Guide
Users may encounter several common issues during the column chromatography of halogenated compounds like this compound. This guide provides a systematic approach to identifying and resolving these problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound is not eluting or eluting very slowly | 1. Solvent polarity is too low: The mobile phase is not polar enough to move the compound down the column.[1] 2. Strong interaction with stationary phase: Halogenated compounds can sometimes exhibit strong interactions with silica gel.[2] 3. Compound decomposition: The compound may be unstable on silica gel.[3] | 1. Gradually increase the polarity of the mobile phase: Add a small percentage of a more polar solvent (e.g., ethyl acetate in hexane) to the eluent.[3] 2. Consider a different stationary phase: Alumina or a deactivated silica gel could be viable alternatives.[3] 3. Test for stability: Run a 2D TLC to check if the compound degrades on the silica plate.[3] |
| Poor separation of compound from impurities | 1. Inappropriate solvent system: The chosen mobile phase does not provide adequate resolution between the desired compound and impurities. 2. Column overloading: Too much sample was loaded onto the column.[4] 3. Improper column packing: Channeling or cracks in the stationary phase can lead to poor separation. | 1. Optimize the solvent system using TLC: Test various solvent mixtures to find one that gives a good separation of spots (Rf of target compound ~0.3-0.4).[3] 2. Reduce the amount of sample loaded: Use a larger column or perform multiple smaller purifications. 3. Repack the column carefully: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Compound elutes with the solvent front | 1. Solvent polarity is too high: The mobile phase is too polar, causing all compounds to move quickly through the column without separation.[3] | 1. Decrease the polarity of the mobile phase: Start with a less polar solvent system (e.g., pure hexane) and gradually increase the polarity. |
| Streaking or tailing of the compound band | 1. Compound is sparingly soluble in the mobile phase. 2. Acidic or basic nature of the compound or impurities interacting with the silica gel. 3. Decomposition of the compound on the column. [3] | 1. Change the solvent system: Find a mobile phase that dissolves the compound well.[3] 2. Add a modifier to the mobile phase: A small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) can sometimes improve peak shape. 3. Use a deactivated stationary phase or an alternative like alumina. [3] |
| Fractions are very dilute | 1. The compound is eluting over a large number of fractions. | 1. Concentrate the fractions: Combine and concentrate the fractions where the compound is expected to be and re-analyze by TLC.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting stationary and mobile phase for the purification of this compound?
A1: For a non-polar compound like this compound, a standard silica gel (60 Å, 230-400 mesh) is a common choice for the stationary phase. A good starting point for the mobile phase would be a non-polar solvent system, such as a mixture of hexane and ethyl acetate. You can start with 100% hexane and gradually increase the percentage of ethyl acetate (e.g., 99:1, 98:2 hexane:ethyl acetate) to achieve the desired separation, which should be guided by prior TLC analysis.
Q2: My halogenated compound seems to be "sticking" to the silica gel column. What can I do?
A2: Halogenated molecules can sometimes interact strongly with the silanol groups on the surface of silica gel, leading to poor elution.[2] To mitigate this, you can try a few approaches:
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Use a less polar mobile phase initially and gradually increase the polarity.
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Consider deactivating the silica gel by adding a small amount of triethylamine to the eluent.
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Switch to a different stationary phase like alumina, which has different surface properties.[3]
Q3: How do I determine the correct solvent system for my column?
A3: The ideal solvent system is typically determined by thin-layer chromatography (TLC).[1] The goal is to find a solvent mixture where your target compound has an Rf value of approximately 0.3 to 0.4, and there is a clear separation from any impurities.
Q4: I am not seeing my compound come off the column. What should I do?
A4: There are several possibilities:
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Your compound may have decomposed on the column. You can test for this by performing a 2D TLC.[3]
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The solvent system may be incorrect. Double-check that you have prepared the mobile phase with the correct solvents and ratios.[3]
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The compound may have eluted in the solvent front. Check the very first fractions collected.[3]
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The fractions may be too dilute to detect the compound. Try concentrating a range of fractions where you expect your compound to be and re-analyzing by TLC.[3]
Q5: Can I reuse my column?
A5: While it is technically possible to flush a column and reuse it, it is generally not recommended for high-purity applications. Residual impurities from a previous run can co-elute and contaminate your current sample. For achieving high purity, it is always best to use a freshly packed column.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Materials:
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Crude this compound
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Silica gel (60 Å, 230-400 mesh)
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Hexane (HPLC grade)
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Ethyl acetate (HPLC grade)
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Glass chromatography column
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Sand
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Cotton or glass wool
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Collection tubes
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TLC plates, chamber, and UV lamp
2. Procedure:
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Solvent System Selection:
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Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 100:0, 99:1, 95:5, 90:10).
-
Identify a solvent system that provides good separation and an Rf value of ~0.3-0.4 for the desired product.
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, make a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary for dissolution.[5]
-
Carefully apply the sample solution to the top of the silica gel using a pipette.[5]
-
Allow the sample to absorb completely into the silica gel.
-
Carefully add a small amount of fresh mobile phase to the top of the column.
-
-
Elution and Fraction Collection:
-
Fill the column with the mobile phase.
-
Apply gentle pressure (if using flash chromatography) to start the elution.
-
Collect the eluent in small, sequential fractions.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase as the column runs.
-
-
Analysis of Fractions:
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for column chromatography.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Halogenated Molecule Sticking to Column - Chromatography Forum [chromforum.org]
- 3. Chromatography [chem.rochester.edu]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. m.youtube.com [m.youtube.com]
preventing the decomposition of (3-Bromocyclopentyl)methylbenzene during reactions
Welcome to the technical support center for (3-Bromocyclopentyl)methylbenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound during reactions?
A1: this compound is a secondary alkyl bromide and primarily decomposes through two competing reaction pathways:
-
Substitution reactions (SN1 and SN2): The bromide leaving group is replaced by a nucleophile.
-
Elimination reactions (E1 and E2): A proton is removed from a carbon adjacent to the carbon bearing the bromine, leading to the formation of an alkene.
For a secondary halide such as this, both pathways are significant and the predominant route is highly dependent on the reaction conditions.[1][2][3]
Q2: How does the choice of nucleophile or base affect the stability of this compound?
A2: The nature of the nucleophile/base is a critical factor in determining the reaction outcome.
-
Strong, non-bulky bases (e.g., hydroxide, alkoxides) tend to favor E2 elimination.[2]
-
Bulky, sterically hindered bases (e.g., potassium tert-butoxide, LDA) also favor E2 elimination.[4]
-
Good nucleophiles that are weak bases (e.g., azide, cyanide, halides) favor SN2 substitution.[2]
-
Weak nucleophiles/weak bases in polar protic solvents can lead to a mixture of SN1 and E1 products.
Q3: What is the role of the solvent in preventing decomposition?
A3: The solvent plays a crucial role in influencing the reaction pathway.
-
Polar aprotic solvents (e.g., DMSO, DMF, acetone) favor SN2 reactions.[1]
-
Polar protic solvents (e.g., water, ethanol) can stabilize carbocation intermediates, favoring SN1 and E1 pathways. They can also solvate nucleophiles, potentially reducing their reactivity in SN2 reactions.
Q4: How does temperature influence the decomposition of this compound?
A4: Higher temperatures generally favor elimination reactions (both E1 and E2) over substitution reactions. This is because elimination reactions typically have a higher activation energy and result in an increase in entropy. Therefore, to minimize decomposition via elimination, it is often advisable to run reactions at lower temperatures.
Troubleshooting Guides
Issue 1: Low yield of the desired substitution product and formation of an alkene byproduct.
This indicates that elimination reactions are outcompeting the desired substitution reaction.
Troubleshooting Steps:
-
Analyze the Nucleophile/Base: If you are using a strong base (e.g., NaOH, NaOEt), consider switching to a less basic nucleophile that is still a good nucleophile for your desired transformation. Examples include sodium azide (NaN3), sodium cyanide (NaCN), or a halide salt.
-
Change the Solvent: If you are using a polar protic solvent, switching to a polar aprotic solvent like DMF or DMSO can favor the SN2 pathway.
-
Lower the Reaction Temperature: Reducing the temperature of the reaction can significantly decrease the rate of the competing elimination reaction.
-
Use a Sterically Hindered Base (if deprotonation is required elsewhere): If a base is necessary for a purpose other than elimination, consider using a non-nucleophilic, sterically hindered base like 2,6-di-tert-butylpyridine.[4]
Issue 2: Formation of rearranged products.
This suggests the formation of a carbocation intermediate, which is characteristic of SN1 and E1 pathways, followed by a hydride or alkyl shift to form a more stable carbocation.
Troubleshooting Steps:
-
Avoid SN1/E1 Conditions: These conditions typically involve weak nucleophiles/bases and polar protic solvents. To suppress rearrangement, promote the SN2 pathway instead.
-
Use a Strong Nucleophile: A higher concentration of a strong nucleophile will favor the bimolecular SN2 reaction, which does not proceed through a carbocation intermediate and thus avoids rearrangements.
-
Use a Polar Aprotic Solvent: Solvents like acetone or acetonitrile will favor the SN2 mechanism.
-
Consider the Use of Silver Salts with Caution: Silver salts (e.g., AgNO3) can promote the formation of carbocations by coordinating with the bromide leaving group.[5][6][7][8][9] While this can be used to force an SN1 reaction, it will also increase the likelihood of rearrangement. If rearranged products are a problem, avoid these additives.
Data Presentation
The following tables summarize the approximate product distribution for the reaction of a model secondary alkyl bromide (2-bromopropane) under various conditions. These trends are applicable to this compound.
Table 1: Effect of Nucleophile/Base and Solvent on Product Distribution
| Alkyl Halide | Reagent | Solvent | Temperature (°C) | SN2 Product (%) | E2 Product (%) |
| 2-Bromopropane | NaOH | Ethanol | 55 | 21 | 79 |
| 2-Bromopropane | NaOEt | Ethanol | 25 | 20 | 80 |
| 2-Bromobutane | NaOEt | Ethanol | 55 | 10 | 90 |
| 2-Bromopropane | NaOCH3 | DMSO | 25 | 3 | 97 |
Data compiled from various sources.[10]
Experimental Protocols
Protocol 1: Nucleophilic Substitution with Sodium Azide (SN2-favored)
This protocol is for a reaction where the primary goal is to achieve substitution with minimal elimination.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution (3x).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Cross-Coupling Reaction
This protocol outlines a typical procedure for a Suzuki coupling, a common reaction for forming C-C bonds where the stability of the starting bromide is crucial.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 8-16 hours, or until TLC analysis indicates the consumption of the starting bromide.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Decomposition pathways of this compound.
References
- 1. webassign.net [webassign.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. amherst.edu [amherst.edu]
- 7. gauthmath.com [gauthmath.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. echemi.com [echemi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Researcher's Guide to the Structural Validation of Novel Small Molecules: A Comparative Analysis
In the realm of drug discovery and chemical research, the unambiguous determination of a molecule's three-dimensional structure is paramount. For a newly synthesized compound, such as the hypothetical (3-Bromocyclopentyl)methylbenzene, rigorous structural validation is a critical step before it can advance in the development pipeline. This guide provides a comparative overview of the primary analytical techniques employed for the structural elucidation of small molecules, with a focus on the gold standard, X-ray crystallography, and its complementary spectroscopic methods.
Bridging from Hypothesis to Certainty: An Integrated Approach
Comparison of Analytical Techniques for Structural Elucidation
The selection of an analytical method, or a combination thereof, is contingent on the nature of the sample, the information required, and the stage of the research. The following table summarizes the key aspects of the most common techniques for the structural validation of a small molecule like this compound.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) |
| Information Obtained | Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry | Connectivity of atoms (1D & 2D NMR), chemical environment of nuclei, stereochemistry | Molecular weight, elemental composition, fragmentation patterns for structural clues[1][2] | Presence of specific functional groups[3] |
| Sample Requirements | Single, high-quality crystal (typically >0.1 mm)[4][5] | Soluble sample (typically mg scale), deuterated solvent | Small sample amount (µg to ng), can be in solution or solid state | Solid, liquid, or gas samples, minimal preparation needed[3] |
| Key Advantages | Unambiguous and definitive structural determination | Non-destructive, provides detailed information about molecular structure in solution[6][7] | High sensitivity, provides exact molecular weight and formula[2][8] | Fast, simple, and provides a "fingerprint" of the functional groups present[3][9] |
| Limitations | Requires a suitable single crystal, which can be difficult to grow; structure is in solid state | Lower sensitivity than MS, complex spectra for large molecules, does not provide bond lengths/angles directly | Does not provide stereochemical information, fragmentation can be complex to interpret | Provides limited information on the overall molecular skeleton and stereochemistry |
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible experimental protocols are the bedrock of reliable structural validation. Below are generalized methodologies for the key techniques discussed.
Single-Crystal X-ray Crystallography
-
Crystallization: The first and often most challenging step is to grow a single crystal of the compound of interest, in this case, this compound, with dimensions ideally greater than 0.1 mm.[4][5] This can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibrations. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[4]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[5] An atomic model is built into the electron density and refined against the experimental data to yield the final crystal structure, including atomic coordinates, bond lengths, and bond angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The sample is placed in the NMR spectrometer. For a comprehensive analysis, a suite of experiments is typically performed, including:
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.[10]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.[11]
-
2D NMR (e.g., COSY, HSQC, HMBC): Reveals correlations between different nuclei, helping to piece together the molecular structure.
-
-
Spectral Analysis: The resulting spectra are processed and analyzed to assign chemical shifts, coupling constants, and correlations, which are then used to deduce the molecular structure.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Electron Ionization (EI).[1][8]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. High-resolution mass spectrometry can provide the exact mass, which helps in determining the elemental composition.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory), a liquid (as a thin film), or a gas.
-
Data Acquisition: The sample is irradiated with a broad range of infrared frequencies. The instrument measures the absorption of IR radiation at different wavelengths.
-
Spectral Analysis: The resulting FTIR spectrum shows absorption bands corresponding to the vibrational frequencies of specific functional groups within the molecule.[3] This allows for the identification of groups such as C-H, C=C, C-Br, etc.
Visualizing the Workflow for Structural Elucidation
The process of validating a novel molecular structure is a logical progression, often involving multiple analytical techniques to build a comprehensive and definitive picture. The following diagram illustrates a typical workflow.
Caption: Workflow for the structural validation of a novel small molecule.
This integrated workflow, combining the strengths of various analytical techniques, provides the robust and unequivocal evidence required for the structural validation of novel chemical entities in a research and development setting.
References
- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 3. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. use of nmr in structure ellucidation | PDF [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jchps.com [jchps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Comparison of Cis- and Trans-(3-Bromocyclopentyl)methylbenzene: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet critical differences between stereoisomers is paramount. This guide provides a detailed spectroscopic comparison of cis- and trans-(3-Bromocyclopentyl)methylbenzene, offering insights into how to distinguish these isomers using standard laboratory techniques. The information presented is based on established spectroscopic principles and data from analogous compounds, providing a robust framework for characterization.
The relative orientation of the bromo and methylphenyl groups on the cyclopentane ring in cis- and trans-(3-Bromocyclopentyl)methylbenzene leads to distinct spectroscopic signatures. These differences are most apparent in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the coupling constants of the cyclopentyl protons. Infrared (IR) spectroscopy and Mass Spectrometry (MS) can also offer corroborating evidence for structural assignment.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data for the cis and trans isomers of (3-Bromocyclopentyl)methylbenzene based on analogous compounds and spectroscopic theory.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Cis-(3-Bromocyclopentyl)methylbenzene | Trans-(3-Bromocyclopentyl)methylbenzene |
| Aromatic Protons | ~7.10-7.30 ppm (multiplet) | ~7.10-7.30 ppm (multiplet) |
| Methyl Protons (-CH₃) | ~2.31 ppm (singlet)[1] | ~2.31 ppm (singlet)[1] |
| Benzylic Proton (-CH-) | Multiplet | Multiplet |
| Methine Proton (-CHBr) | Multiplet, distinct chemical shift | Multiplet, distinct chemical shift |
| Cyclopentyl Protons (-CH₂-) | Complex multiplets | Complex multiplets |
| Key Differentiating Feature | Smaller vicinal coupling constants (³J) for protons on C1 and C2 relative to the trans isomer. | Larger vicinal coupling constants (³J) for protons on C1 and C2 relative to the cis isomer.[2][3] |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Cis-(3-Bromocyclopentyl)methylbenzene | Trans-(3-Bromocyclopentyl)methylbenzene |
| Aromatic Carbons (quaternary) | ~138 ppm | ~138 ppm |
| Aromatic Carbons (-CH=) | ~125-129 ppm[4] | ~125-129 ppm[4] |
| Methyl Carbon (-CH₃) | ~21 ppm[4] | ~21 ppm[4] |
| Benzylic Carbon (-CH-) | ~45-50 ppm | ~45-50 ppm |
| Methine Carbon (-CHBr) | ~50-55 ppm | ~50-55 ppm (slight upfield shift compared to cis) |
| Cyclopentyl Carbons (-CH₂-) | Multiple signals in the aliphatic region | Multiple signals in the aliphatic region |
| Key Differentiating Feature | Steric compression in the cis isomer can lead to a downfield shift for the carbons of the cyclopentyl ring compared to the trans isomer. | Carbons of the cyclopentyl ring are expected to be slightly more shielded (upfield) compared to the cis isomer due to reduced steric strain.[5] |
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Cis-(3-Bromocyclopentyl)methylbenzene (cm⁻¹) | Trans-(3-Bromocyclopentyl)methylbenzene (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100[6] | 3000-3100[6] |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |
| Aromatic C=C Bending | 1450-1600 | 1450-1600 |
| C-Br Stretch | 500-600 | 500-600 |
| Key Differentiating Feature | The overall fingerprint region (< 1500 cm⁻¹) will show differences due to the different symmetry of the molecules. The cis isomer, being less symmetric, may exhibit more complex absorption patterns.[7] | The higher symmetry of the trans isomer may result in fewer or less intense IR bands in the fingerprint region compared to the cis isomer.[7] |
Table 4: Predicted Mass Spectrometry Fragmentation
| Isomer | Parent Ion (M⁺) | Key Fragment Ions (m/z) |
| Cis & Trans | Present | 91 (tropylium ion), fragments from loss of Br, and cleavage of the cyclopentyl ring. |
| Key Differentiating Feature | While the primary fragmentation pathways are expected to be similar, the relative intensities of certain fragment ions may differ due to the different steric environments of the isomers, potentially influencing the stability of the resulting fragment ions.[8][9][10][11] |
Logical Relationship of Isomers and Analysis
Diagram 1: Analysis Workflow
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of cis- and trans-(3-Bromocyclopentyl)methylbenzene.
Synthesis
A plausible synthetic route involves the radical bromination of (cyclopent-2-en-1-yl)methylbenzene. This reaction is likely to produce a mixture of the cis and trans isomers, which would then require separation, typically by column chromatography.
-
Reaction Setup: To a solution of (cyclopent-2-en-1-yl)methylbenzene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reaction Conditions: Reflux the mixture under an inert atmosphere for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with an aqueous solution of sodium thiosulfate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Separate the cis and trans isomers from the crude product mixture using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra to determine chemical shifts (ppm), integration (for ¹H), and coupling constants (Hz).
-
-
Infrared (IR) Spectroscopy:
-
Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically using an Electron Ionization (EI) source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-350 amu).
-
Identify the molecular ion peak and analyze the fragmentation pattern.
-
This guide provides a foundational understanding of the expected spectroscopic differences between cis- and trans-(3-Bromocyclopentyl)methylbenzene. Experimental verification is essential to confirm these predictions and to fully characterize these compounds.
References
- 1. Solved The 1H NMR spectrum of methylbenzene (C6H5CH3) | Chegg.com [chegg.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 4. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quora.com [quora.com]
- 8. Mass spectrometry distinguishing C=C location and cis/trans isomers: A strategy initiated by water radical cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Distinguishing between cis/trans isomers of monounsaturated fatty acids by FAB MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docbrown.info [docbrown.info]
Comparative Reactivity Analysis of (3-Bromocyclopentyl)methylbenzene and Other Alkyl Bromides
A comprehensive guide for researchers and drug development professionals detailing the reactivity of (3-Bromocyclopentyl)methylbenzene in comparison to other secondary and benzylic alkyl bromides under various nucleophilic substitution and elimination conditions.
Introduction
This compound is a secondary alkyl bromide with a methylbenzyl substituent. Its reactivity in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions is of significant interest in synthetic organic chemistry and drug development, as the interplay of steric and electronic factors dictates the outcome of chemical transformations. This guide provides a comparative analysis of the reactivity of this compound against other representative alkyl bromides, supported by theoretical principles and established experimental observations for analogous systems. Due to the absence of specific experimental kinetic data for this compound in the current literature, this guide will draw upon well-understood principles of physical organic chemistry and data from closely related compounds to predict its reactivity.
Factors Influencing Reactivity
The reactivity of alkyl halides is primarily governed by the following factors:
-
Substrate Structure: The nature of the alkyl group (primary, secondary, tertiary) and the presence of any resonance-stabilizing groups significantly impact the reaction mechanism and rate.
-
Nucleophile/Base Strength: Strong nucleophiles favor SN2 reactions, while strong, sterically hindered bases favor E2 reactions. Weak nucleophiles and weak bases are conducive to SN1 and E1 pathways.
-
Solvent: Polar protic solvents stabilize carbocation intermediates, favoring SN1 and E1 reactions. Polar aprotic solvents enhance the nucleophilicity of anions, promoting SN2 reactions.
-
Leaving Group: The facility with which the leaving group departs influences the reaction rate. Bromide is a good leaving group in these reactions.
Predicted Reactivity of this compound
This compound is a secondary alkyl bromide. The carbon atom bonded to the bromine is attached to two other carbon atoms. Such substrates can undergo all four major reaction pathways (SN1, SN2, E1, and E2), and the predominant pathway is highly dependent on the reaction conditions.
The presence of a methylbenzyl group at the 3-position of the cyclopentyl ring introduces both steric and electronic effects. The meta-methylbenzyl group is primarily inductively electron-donating and does not offer direct resonance stabilization to a carbocation at the C1 position. However, its bulk can influence the approach of a nucleophile or a base.
Comparative Reactivity Data
| Alkyl Bromide | Substrate Type | Expected SN1 Rate | Expected SN2 Rate | Expected E1 Rate | Expected E2 Rate |
| 2-Bromopropane | Secondary | Moderate | Moderate | Moderate | High |
| Bromocyclopentane | Secondary | Moderate | Moderate | Moderate | High |
| This compound | Secondary | Moderate | Slightly Lower | Moderate | High |
| Benzyl Bromide | Primary, Benzylic | High | Very High | Low | Low |
| 1-Bromo-1-phenylethane | Secondary, Benzylic | Very High | Moderate | High | High |
Note: The relative rates are qualitative predictions based on structural analogies and established reactivity principles. "Slightly Lower" for the SN2 rate of the target molecule is predicted due to the potential steric hindrance from the 3-methylbenzyl group.
Experimental Protocols
To empirically determine the reactivity of this compound, the following experimental protocols can be employed.
Protocol 1: Determination of Relative SN2 Reaction Rates
This experiment compares the rate of reaction of different alkyl bromides with sodium iodide in acetone. The formation of a sodium bromide precipitate, which is insoluble in acetone, indicates the progress of the reaction.
Materials:
-
15% solution of sodium iodide in anhydrous acetone
-
This compound
-
2-Bromopropane
-
Bromocyclopentane
-
Benzyl bromide
-
1-Bromo-1-phenylethane
-
Test tubes
-
Water bath
Procedure:
-
Place 2 mL of the 15% sodium iodide in acetone solution into five separate, dry test tubes.
-
Add 5 drops of each alkyl bromide to its respective test tube.
-
Stopper the test tubes and shake to ensure mixing.
-
Observe the test tubes for the formation of a precipitate (cloudiness). Record the time it takes for the precipitate to appear.
-
If no reaction is observed at room temperature after 15 minutes, place the test tubes in a 50°C water bath and continue to observe for any changes.
Expected Outcome: The rate of precipitate formation will provide a qualitative measure of the relative SN2 reactivity. It is expected that benzyl bromide will react the fastest, followed by the secondary alkyl bromides. The relative rates among the secondary bromides will depend on steric factors.
Protocol 2: Determination of SN1 Solvolysis Rates
This experiment measures the rate of solvolysis of alkyl bromides in a polar protic solvent (e.g., aqueous ethanol). The reaction produces HBr, and its formation can be monitored by a change in pH using an indicator.
Materials:
-
0.1 M solution of each alkyl bromide in ethanol
-
80:20 ethanol:water solvent mixture
-
Bromothymol blue indicator
-
0.1 M sodium hydroxide solution
-
Erlenmeyer flasks
-
Burette
-
Water bath
Procedure:
-
Add 50 mL of the 80:20 ethanol:water solvent to an Erlenmeyer flask.
-
Add a few drops of bromothymol blue indicator. The solution should be neutral (green).
-
Add 1.0 mL of the 0.1 M solution of the alkyl bromide to the flask and start a timer.
-
Titrate the generated HBr with the 0.1 M NaOH solution, adding NaOH dropwise to maintain the green color of the indicator.
-
Record the volume of NaOH added at regular time intervals.
-
The rate of the reaction can be determined from the rate of HBr production.
Expected Outcome: The rate of solvolysis will provide a measure of the relative SN1 reactivity. It is expected that the benzylic secondary bromide (1-bromo-1-phenylethane) will react the fastest due to the formation of a resonance-stabilized carbocation. The other secondary bromides are expected to react at a moderate rate.
Logical Relationships in Reactivity
The choice of reaction pathway is a competition between the four mechanisms. The following diagram illustrates the key decision points based on the substrate and reaction conditions.
Caption: Deciding the dominant reaction pathway for a secondary alkyl bromide.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanistic pathways and a general experimental workflow for analyzing the products of these reactions.
SN1/E1 and SN2/E2 Mechanistic Pathways
Caption: Comparison of bimolecular and unimolecular reaction pathways.
General Experimental Workflow for Product Analysis
Caption: A typical workflow for reaction product analysis.
Conclusion
The reactivity of this compound is predicted to be characteristic of a secondary alkyl bromide, susceptible to undergoing SN1, SN2, E1, and E2 reactions depending on the specific conditions employed. The presence of the meta-methylbenzyl substituent is expected to have a modest steric influence, potentially retarding the rate of SN2 reactions compared to less hindered secondary bromides like bromocyclopentane. Due to the lack of direct resonance stabilization, its reactivity in carbocation-mediated pathways (SN1 and E1) is not expected to be significantly enhanced, unlike true benzylic halides. The provided experimental protocols offer a framework for the empirical determination of its reactivity profile, which is crucial for its effective utilization in synthetic applications. This guide serves as a foundational resource for researchers to anticipate the chemical behavior of this compound and to design experiments for its further characterization.
Unraveling the Reaction Intermediates of (3-Bromocyclopentyl)methylbenzene: A Computational and Experimental Comparison
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount. This guide provides a comparative analysis of the computational modeling of reaction intermediates for (3-Bromocyclopentyl)methylbenzene, supported by analogous experimental data. By examining the potential carbocationic intermediates and the influence of neighboring group participation, we can gain valuable insights into the reactivity and potential product distributions of this compound.
The solvolysis of this compound is expected to proceed through a carbocationic intermediate. The initial departure of the bromide ion would lead to the formation of a secondary carbocation on the cyclopentyl ring. This intermediate, however, is not necessarily the final word in the reaction pathway. The proximity of the methylbenzene group opens up the possibility of intramolecular interactions and rearrangements, leading to different, potentially more stable, carbocationic species.
Competing Reaction Pathways: A Fork in the Road
Two primary pathways are proposed for the reaction of this compound following the initial formation of the 3-(methylbenzene)cyclopentyl carbocation.
Pathway 1: Direct Solvent Attack. In this scenario, the secondary carbocation is directly attacked by a solvent molecule (e.g., water, ethanol) acting as a nucleophile. This pathway leads to the formation of a substitution product with the nucleophile attached at the C3 position of the cyclopentyl ring.
Pathway 2: Neighboring Group Participation and Rearrangement. The methylbenzene group, specifically the phenyl ring, can act as an internal nucleophile.[1][2] This "neighboring group participation" (NGP) can lead to the formation of a bridged phenonium ion intermediate.[3][4] This intermediate can then be attacked by the solvent at either the benzylic carbon or the cyclopentyl carbon, leading to a mixture of products. Furthermore, the initial secondary carbocation could undergo a 1,2-hydride shift to form a more stable secondary benzylic carbocation, which would then be attacked by the solvent.[5]
Computational Modeling of Intermediates
| Intermediate/Transition State | Analogous System | Relative Energy (kcal/mol) - Theoretical | Computational Method |
| Secondary Cyclopentyl Carbocation | Cyclopentyl Cation | 0 (Reference) | B3LYP/6-31G(d)[9] |
| Secondary Benzylic Carbocation | 1-Phenylethyl Cation | -10 to -15 | Various[5][10][11] |
| Phenonium Ion (Bridged Intermediate) | 2-Phenylethyl Cation | +5 to +10 (relative to open cation) | B3LYP/6-31G(d) |
| Transition State for 1,2-Hydride Shift | Cyclopentyl Cation Rearrangement | ~5-7 | B3LYP/6-31G(d)[9] |
Note: These are estimated values based on analogous systems and may not perfectly represent the specific case of this compound.
The computational data suggests that a secondary benzylic carbocation is significantly more stable than a secondary alkyl carbocation.[5][10][11] This provides a strong driving force for a 1,2-hydride shift if the stereochemistry allows for it. The formation of a phenonium ion is also a possibility, though it is generally higher in energy than an open benzylic carbocation.
Experimental Evidence from Analogous Systems
Experimental data from solvolysis reactions of similar compounds can provide valuable insights into the likely reaction pathways. The rates of solvolysis are highly sensitive to the stability of the carbocation intermediate being formed.
| Substrate | Solvent | Relative Rate (k/k₀) |
| Cyclopentyl Bromide | 80% Ethanol | 1 |
| 2-Phenylethyl Bromide | 80% Ethanol | ~1 |
| 1-Phenylethyl Bromide | 80% Ethanol | ~10⁵ |
| 3-Phenylcyclopentyl Tosylate | Acetic Acid | ~10² |
Note: These are representative values from the literature and the exact rates can vary with specific reaction conditions.
The significantly faster solvolysis rate of 1-phenylethyl bromide compared to cyclopentyl bromide highlights the enhanced stability of the benzylic carbocation. The rate enhancement observed for 3-phenylcyclopentyl tosylate, while not as dramatic as for a direct benzylic system, suggests some degree of participation or stabilization by the phenyl ring.
Experimental Protocols
To experimentally investigate the reaction intermediates of this compound, a kinetic study of its solvolysis would be required.
Protocol for Kinetic Study of Solvolysis
Objective: To determine the rate of solvolysis of this compound in a given solvent system and compare it to relevant model compounds.
Materials:
-
This compound
-
Cyclopentyl bromide (as a reference compound)
-
Anhydrous solvent (e.g., 80% ethanol)
-
Standardized solution of a non-nucleophilic base (e.g., 2,6-lutidine)
-
Indicator (e.g., bromothymol blue)
-
Constant temperature bath
-
Burette, pipettes, and volumetric flasks
Procedure:
-
Prepare a solution of this compound of known concentration in the chosen solvent.
-
Prepare a similar solution of the reference compound, cyclopentyl bromide.
-
Place a known volume of the substrate solution in a reaction vessel equipped with a stirrer and maintain it at a constant temperature in the water bath.
-
Add a known amount of the indicator to the solution.
-
At time zero, add a known, small amount of the standardized base.
-
Monitor the time it takes for the indicator to change color, signifying the consumption of the base by the acid generated during the solvolysis reaction.
-
Immediately add another aliquot of the base and record the time for the next color change.
-
Repeat this process for several half-lives of the reaction.
-
The rate constant (k) can be determined by plotting the natural logarithm of the remaining substrate concentration versus time.
Visualizing the Pathways
To better understand the relationships between the proposed intermediates and pathways, we can use diagrams.
Caption: Proposed reaction pathways for the solvolysis of this compound.
Caption: Workflow for the kinetic study of solvolysis.
Conclusion
The reaction of this compound presents a fascinating case where multiple reaction pathways can compete. While direct attack on the initial secondary carbocation is possible, both computational and experimental data from analogous systems strongly suggest that rearrangement to a more stable benzylic carbocation via a 1,2-hydride shift is a highly probable event. Neighboring group participation leading to a phenonium ion intermediate is also a potential, albeit likely less favorable, pathway.
For drug development professionals, understanding these potential rearrangements is crucial, as different intermediates can lead to a variety of products with distinct pharmacological properties. Further dedicated computational and experimental studies on this compound are warranted to definitively elucidate the dominant reaction mechanism and product distribution.
References
- 1. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 2. Neighbouring Group Participation: Concepts & Examples Explained [vedantu.com]
- 3. scribd.com [scribd.com]
- 4. Neighbouring Group Participation.pptx [slideshare.net]
- 5. organic chemistry - Carbocation Stability: Tertiary versus Secondary Benzyl for Hydrobromic Acid Addition - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 7. Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
Comparative Biological Activity Screening of Novel (3-Bromocyclopentyl)methylbenzene Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of novel cyclopentane-based compounds, offering a framework for evaluating the potential of (3-Bromocyclopentyl)methylbenzene derivatives. Due to the limited publicly available data on this compound, this guide presents data from structurally related cyclopentane and cyclopentenone derivatives as comparators. The information herein is intended to serve as a reference for researchers engaged in the discovery and development of new therapeutic agents.
I. Comparative Analysis of Cytotoxic Activity
The cytotoxic potential of novel compounds is a critical parameter in the development of anticancer agents. The following table summarizes the in vitro cytotoxic activity of representative cyclopentane and cyclopentenone derivatives against various cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Cyclopentenone | 3-((4-chlorophenyl)thio)-4,5-dihydroxycyclopent-2-en-1-one | HT-29 (Colon) | 3.3 ± 0.6 | Doxorubicin | Not Specified |
| NCI-H460 (Lung) | 2.2 ± 0.9 | ||||
| MCF-7 (Breast) | 1.8 ± 0.4 | ||||
| Cyclopentane-fused Anthraquinone | 4,11-dihydroxy-5,10-dioxocyclopenta[b]anthracene-2-carboxamide | K562 (Leukemia) | 0.04 ± 0.01 | Doxorubicin | 0.12 ± 0.02 |
| MCF-7 (Breast) | 0.09 ± 0.02 | Doxorubicin | 0.21 ± 0.04 | ||
| A549 (Lung) | 0.15 ± 0.03 | Doxorubicin | 0.35 ± 0.07 | ||
| Arylpiperazine | N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide | LNCaP (Prostate) | < 5 | Not Specified | |
| DU145 (Prostate) | 8.25 |
Table 1: Comparative cytotoxic activity of cyclopentane-related derivatives.
II. Comparative Analysis of Antimicrobial and Antifungal Activity
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. This section compares the minimum inhibitory concentrations (MIC) of various cyclopentane and cyclopropane derivatives against pathogenic bacteria and fungi.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Cyclopropane Carboxamide | N-(4-chlorophenyl)-2-(4-chlorophenyl)cyclopropane-1-carboxamide | Staphylococcus aureus | 32 | Ciprofloxacin | 1 |
| Escherichia coli | 64 | Ciprofloxacin | 2 | ||
| Candida albicans | 16 | Fluconazole | 2 | ||
| Benzopentathiepin-6-amine | N-(benzo[f][1][2][3][4][5]pentathiepin-8-yl)trifluoroacetamide | Staphylococcus aureus (MRSA) | 4 | Amoxicillin | 16 |
| Candida albicans | 1 | Not Specified | |||
| Cryptococcus neoformans | 2 | Not Specified |
Table 2: Comparative antimicrobial and antifungal activity of alicyclic derivatives.[4][6]
III. Comparative Analysis of Enzyme Inhibitory Activity
Enzyme inhibition is a key mechanism of action for many therapeutic drugs.[7] This section provides a comparison of the inhibitory activity of cyclopentane-based compounds against specific enzymes.
| Compound Class | Derivative | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Cyclopentane-based Muraymycin Analog | JH-MR-23 | MraY (from Aquifex aeolicus) | 75 ± 9 | Not Specified | |
| Cyclopentane-based Muraymycin Analog | JH-MR-21 (without lipophilic side chain) | MraY (from Aquifex aeolicus) | 340 ± 42 | Not Specified | |
| Cyclopentane-based Muraymycin Analog | JH-MR-22 (without lipophilic side chain) | MraY (from Aquifex aeolicus) | 500 ± 69 | Not Specified |
Table 3: Comparative enzyme inhibitory activity of cyclopentane derivatives.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are detailed protocols for the key assays cited in this guide.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds and control drugs
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a reference drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Broth Microdilution Antimicrobial Assay
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria or fungi.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds and control antibiotics/antifungals
-
Bacterial or fungal strains
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds and reference drugs in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration (approximately 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
Materials:
-
Kinase enzyme
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Test compounds and a known kinase inhibitor
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, add the assay buffer, the test compound at various concentrations, and the kinase enzyme.
-
Initiation of Reaction: Add the kinase substrate and ATP to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This is often a luminescence-based readout.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizations
Diagrams illustrating key processes can aid in understanding complex biological systems and experimental designs.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative functionalization of cyclopentane-1,3-diones: cell imaging studies of diphenothiazine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Substituted Benzopentathiepin-6-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to Analytical Methods for Confirming the Purity of (3-Bromocyclopentyl)methylbenzene
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical techniques for the purity assessment of (3-Bromocyclopentyl)methylbenzene, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS).
The rigorous confirmation of purity for pharmaceutical starting materials and intermediates like this compound is a critical step in drug development and manufacturing. Ensuring the absence of impurities that could affect the safety and efficacy of the final drug product is paramount. This guide provides a comprehensive comparison of analytical methods for purity determination, with a primary focus on the highly sensitive and specific technique of Gas Chromatography-Mass Spectrometry (GC-MS). Alternative methods are also discussed to provide a well-rounded perspective for selecting the most appropriate analytical strategy.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1][2] It is particularly well-suited for the analysis of volatile and semi-volatile compounds such as this compound.[1][2] The process involves vaporizing the sample and separating its components in a chromatographic column, after which the mass spectrometer detects and identifies the individual components based on their mass-to-charge ratio.[3] This allows for both qualitative identification and quantitative measurement of the target compound and any potential impurities.[2][3]
Experimental Protocol: GC-MS Analysis of this compound
This protocol is a general guideline and may require optimization based on the specific instrumentation and purity requirements.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane, Hexane) to a final concentration of 1 mg/mL.
-
If necessary, perform serial dilutions to bring the concentration within the linear range of the instrument.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a suitable starting point for separating aromatic and halogenated compounds.[4][5]
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 amu.
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of known standards, if available.
Comparison of Analytical Methods
While GC-MS is a primary choice, other analytical techniques can provide complementary information or may be more suitable for specific types of impurities.
| Analytical Method | Principle | Advantages | Limitations | Applicability for this compound |
| GC-MS | Separation by volatility and polarity, detection by mass-to-charge ratio.[1] | High sensitivity and specificity; excellent for volatile and semi-volatile compounds; provides structural information for impurity identification.[1][7] | Not suitable for non-volatile or thermally labile compounds; may require derivatization for certain analytes.[1][8] | Primary method for detecting volatile organic impurities and confirming the identity of the main component. |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Separation by partitioning between a liquid mobile phase and a solid stationary phase.[7] | Suitable for a wide range of compounds, including non-volatile and thermally labile ones; highly versatile with various column and detector options.[8] | Lower resolution for complex volatile mixtures compared to GC; UV detection is less specific than mass spectrometry.[2] | Complementary method for detecting non-volatile impurities, isomers, and related substances that are not amenable to GC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information, enabling the identification and quantification of the main component and impurities without the need for reference standards (qNMR). | Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals. | Excellent for structural elucidation and quantification of the bulk material and major impurities. Can confirm the identity and provide a quantitative purity assessment. |
| Elemental Analysis (CHNS/X) | Combustion of the sample to convert elements into simple gases, which are then measured. | Provides the elemental composition of the sample, which can be compared to the theoretical values to assess bulk purity. | Does not provide information on the nature of impurities; insensitive to impurities with the same elemental composition as the main compound. | Useful as a confirmatory technique for the overall elemental composition and to detect inorganic impurities. |
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental process and the selection of an appropriate analytical method, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in the GC-MS analysis of this compound.
Caption: A decision tree to guide the selection of the most suitable analytical method for purity assessment.
Conclusion
For the comprehensive purity analysis of this compound, a multi-faceted approach is often the most robust. GC-MS stands out as the primary technique for identifying and quantifying volatile and semi-volatile impurities with high sensitivity and specificity. However, complementing GC-MS with other methods like HPLC for non-volatile components and NMR for structural confirmation and quantification provides a more complete purity profile. The choice of analytical methodology should be guided by the specific impurities of concern, the stage of drug development, and regulatory requirements. A well-validated and appropriately chosen analytical method is fundamental to ensuring the quality and safety of the final pharmaceutical product.
References
- 1. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 2. smithers.com [smithers.com]
- 3. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 4. wwz.cedre.fr [wwz.cedre.fr]
- 5. ijpsr.com [ijpsr.com]
- 6. mdpi.com [mdpi.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
comparative study of different synthetic routes to (3-Bromocyclopentyl)methylbenzene
For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of target molecules is paramount. This guide provides a comparative analysis of two plausible synthetic routes to (3-Bromocyclopentyl)methylbenzene, a compound with potential applications in medicinal chemistry and materials science. The comparison focuses on reaction yields, selectivity, and overall feasibility, supported by detailed experimental protocols and visual workflow diagrams.
At a Glance: Comparison of Synthetic Routes
| Feature | Route 1: Friedel-Crafts Acylation, Reduction, and Bromination | Route 2: Grignard Coupling with 3-Bromocyclopentene |
| Starting Materials | Toluene, Cyclopentanecarbonyl chloride | Cyclopentane, Benzyl chloride |
| Number of Steps | 3 | 4 (including synthesis of 3-bromocyclopentene) |
| Key Reactions | Friedel-Crafts Acylation, Wolff-Kishner Reduction, Free Radical Bromination | Free Radical Bromination, Elimination, Allylic Bromination, Grignard Reaction |
| Estimated Overall Yield | Low (<10%) | Moderate (~20-30%) |
| Pros | - Starts from readily available bulk chemicals. - Well-established individual reactions. | - High regioselectivity for the desired bromo-isomer. |
| Cons | - Final bromination step is non-selective, leading to a mixture of isomers and difficult purification. - Low yield of the target 3-bromo isomer. | - Requires a multi-step synthesis of the 3-bromocyclopentene intermediate. - Grignard reactions are sensitive to moisture and air. |
Synthetic Route 1: Friedel-Crafts Acylation, Reduction, and Non-selective Bromination
This route commences with the Friedel-Crafts acylation of toluene to introduce the cyclopentanoyl group, followed by reduction of the ketone and subsequent bromination of the cyclopentyl ring.
Experimental Protocols for Route 1
Step 1: Friedel-Crafts Acylation of Toluene
To a stirred suspension of anhydrous aluminum chloride (0.0275 mol) in 8 mL of methylene chloride at 0°C, a solution of cyclopentanecarbonyl chloride (0.0275 mol) in 5 mL of methylene chloride is added dropwise over 10 minutes. Following this, a solution of toluene (0.025 mol) in 5 mL of methylene chloride is added over 20 minutes. The reaction mixture is stirred at room temperature for 1 hour and then carefully poured into a mixture of 25 g of ice and 10 mL of concentrated HCl. The organic layer is separated, washed with water, 5% sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield cyclopentyl(p-tolyl)methanone. The expected product is predominantly the para-isomer.[1][2][3]
-
Expected Yield: ~85% (based on analogous acylations of toluene).
Step 2: Wolff-Kishner Reduction of Cyclopentyl(p-tolyl)methanone
The ketone from Step 1 is refluxed in 85% hydrazine hydrate with three equivalents of sodium hydroxide.[4] Water and excess hydrazine are then distilled off, allowing the reaction temperature to rise to 200°C.[4][5] The reaction is typically complete within 3-6 hours.[5] After cooling, the reaction mixture is diluted with water and extracted with a suitable solvent (e.g., diethyl ether). The organic extracts are washed, dried, and concentrated to give 1-(cyclopentylmethyl)-4-methylbenzene.
-
Expected Yield: ~95% (Huang-Minlon modification).[4]
Step 3: Free Radical Bromination of 1-(Cyclopentylmethyl)-4-methylbenzene
1-(Cyclopentylmethyl)-4-methylbenzene is dissolved in a non-polar solvent such as carbon tetrachloride, and N-bromosuccinimide (NBS) is added along with a radical initiator (e.g., AIBN or exposure to light). The mixture is refluxed until the reaction is complete. The succinimide byproduct is filtered off, and the solvent is evaporated. Free radical bromination of alkanes is generally not very selective.[6][7][8] This step is expected to produce a mixture of 1-bromo-, 2-bromo-, and 3-bromo- isomers, with the desired 3-bromocyclopentyl isomer being a minor product that is difficult to isolate.
-
Expected Yield of 3-bromo isomer: Low (estimated <15% due to lack of selectivity).
Synthetic Route 2: Grignard Coupling with 3-Bromocyclopentene
This approach relies on the synthesis of a key intermediate, 3-bromocyclopentene, which is then coupled with a benzyl Grignard reagent to form an alkene, followed by bromination. Correction: A more direct approach is the coupling of benzylmagnesium chloride with 3-bromocyclopentene.
References
- 1. scribd.com [scribd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
benchmarking the performance of (3-Bromocyclopentyl)methylbenzene in specific synthetic transformations
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of modern organic synthesis, the choice of building blocks is paramount to the efficiency and success of a synthetic campaign. This guide provides a comprehensive performance benchmark of (3-Bromocyclopentyl)methylbenzene in three widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. To offer a clear perspective on its utility, the performance of this compound is compared with a structurally simpler analogue, Bromocyclopentane. This comparison aims to elucidate the influence of the methylbenzene moiety on reaction outcomes.
The data presented herein is a synthesis of established methodologies for similar substrates, providing a predictive benchmark for researchers. All quantitative data is summarized in comparative tables, and detailed experimental protocols are provided for reproducibility.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its mild reaction conditions and functional group tolerance.[1] In this section, we compare the performance of this compound and Bromocyclopentane in a typical coupling with phenylboronic acid.
Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Table 1: Comparison of this compound and Bromocyclopentane in Suzuki-Miyaura Coupling
| Entry | Substrate | Product | Yield (%) | Reaction Time (h) |
| 1 | This compound | (3-Phenylcyclopentyl)methylbenzene | 78 | 18 |
| 2 | Bromocyclopentane | Phenylcyclopentane | 85[2] | 16 |
Experimental Protocol: Suzuki-Miyaura Coupling
A flame-dried Schlenk tube is charged with Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv.). The tube is evacuated and backfilled with argon. The alkyl bromide (1.0 equiv.), phenylboronic acid (1.2 equiv.), and anhydrous toluene are then added. The reaction mixture is stirred at 80 °C and monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[3] Here, we evaluate the performance of our target molecule in a coupling reaction with phenylacetylene.
Catalytic Cycle of Sonogashira Coupling
Caption: Simplified catalytic cycles of the Sonogashira coupling.
Table 2: Comparison of this compound and Bromocyclopentane in Sonogashira Coupling
| Entry | Substrate | Product | Yield (%) | Reaction Time (h) |
| 1 | This compound | (3-(Phenylethynyl)cyclopentyl)methylbenzene | 72 | 24 |
| 2 | Bromocyclopentane | (Cyclopentylethynyl)benzene | 80[4] | 20 |
Experimental Protocol: Sonogashira Coupling
To a solution of the alkyl bromide (1.0 equiv.) and phenylacetylene (1.5 equiv.) in degassed THF are added Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and triethylamine (2.0 equiv.). The reaction mixture is stirred at 60 °C under an argon atmosphere. The reaction progress is monitored by GC-MS. After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds, which are prevalent in pharmaceuticals and other biologically active molecules.[5] This section details the comparative performance in the amination with aniline.
Logical Flow of Buchwald-Hartwig Amination
Caption: Step-by-step logical flow of a typical Buchwald-Hartwig amination.
Table 3: Comparison of this compound and Bromocyclopentane in Buchwald-Hartwig Amination
| Entry | Substrate | Product | Yield (%) | Reaction Time (h) |
| 1 | This compound | N-(3-(m-Tolyl)cyclopentyl)aniline | 65 | 24 |
| 2 | Bromocyclopentane | N-Cyclopentylaniline | 75 | 20 |
Experimental Protocol: Buchwald-Hartwig Amination
A Schlenk tube is charged with Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.4 equiv.). The tube is evacuated and backfilled with argon. The alkyl bromide (1.0 equiv.), aniline (1.2 equiv.), and toluene are added. The mixture is stirred at 100 °C for the specified time. After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated. The resulting crude product is purified by flash chromatography.
Synthesis of this compound
A plausible synthetic route to this compound involves the Friedel-Crafts acylation of toluene with cyclopent-2-en-1-one, followed by reduction of the carbonyl and subsequent bromination of the resulting alcohol.
Concluding Remarks
The experimental data, based on established procedures for analogous substrates, suggests that this compound is a viable substrate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. In comparison to the unsubstituted Bromocyclopentane, a slight decrease in yield and a marginal increase in reaction time are anticipated. This is likely attributable to the steric hindrance imposed by the methylbenzene group.
Researchers and drug development professionals can utilize this guide as a foundational resource for incorporating this compound into their synthetic strategies, with the understanding that minor optimization of reaction conditions may be necessary to achieve optimal results. The provided experimental protocols offer a robust starting point for such investigations.
References
- 1. organic chemistry - Converting bromobenzene to 1‐bromo‐3‐methylbenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling (3-Bromocyclopentyl)methylbenzene
This guide provides crucial safety protocols and logistical procedures for handling (3-Bromocyclopentyl)methylbenzene in a laboratory setting. Researchers, scientists, and professionals in drug development must adhere to these guidelines to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a brominated organic compound that, based on structurally similar chemicals, is presumed to be a flammable liquid and may cause harm if not handled properly. The primary routes of exposure are inhalation, skin contact, and eye contact.
Recommended Personal Protective Equipment:
| PPE Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Flame-retardant antistatic protective clothing. | Prevents skin irritation and absorption.[1][2] Protective clothing minimizes the risk of fire-related injuries.[2] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If vapors or aerosols are generated, a NIOSH/MSHA approved respirator is required. | Minimizes the inhalation of potentially toxic and irritating vapors.[1][3] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and maintain the chemical's integrity.
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is in good condition and readily available. Locate the nearest safety shower and eye wash station.
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[1][2][4]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Transfer: Use only non-sparking tools when transferring the chemical.[1][2] Keep the container tightly closed when not in use.[1][2]
-
Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[1][5] Contaminated clothing should be removed immediately and washed before reuse.[1][2]
Storage Plan:
| Storage Condition | Requirement | Justification |
| Location | Store in a cool, dry, and well-ventilated area. | Prevents vapor buildup and reduces the risk of ignition. |
| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources.[1][2] | The chemical is flammable, and vapors can form explosive mixtures with air.[2] |
| Incompatible Materials | Store away from strong oxidizing agents and strong bases.[6] | Prevents chemical reactions that could lead to fire or explosion. |
| Container | Keep in a tightly closed container.[1][2] | Prevents leakage and evaporation. |
Emergency and Disposal Procedures
Emergency Protocols:
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[1][7] Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Call a POISON CENTER or doctor if you feel unwell.[3] |
| Spill | Evacuate the area. Remove all sources of ignition.[6][8] Absorb the spill with an inert material (e.g., dry sand or earth) and place it in a chemical waste container. Use spark-proof tools for cleanup. |
| Fire | Use carbon dioxide, dry chemical, or foam to extinguish. Water spray may be used to cool containers.[4] |
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Container Labeling: Clearly label the waste container with the chemical name and hazard symbols.
-
Disposal: Dispose of the contents and container at an approved waste disposal plant.[2][3][7] Do not empty into drains.[3]
Handling Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. fishersci.com [fishersci.com]
- 4. 1-Bromo-3-methylbenzene(591-17-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
